3-(4-Methoxyphenyl)-2-phenylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIROORGDVPRQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278934 | |
| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4314-68-5 | |
| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-2-phenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4314-68-5 | |
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| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)-2-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.121 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid (CAS No. 4314-68-5). Due to the limited availability of published experimental data for this specific molecule, this document compiles available information from chemical suppliers and databases, and where explicit data is absent, provides context based on structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is a carboxylic acid derivative characterized by a phenyl and a 4-methoxyphenyl substituent on the propanoic acid backbone. It is typically a white to off-white solid at ambient temperature and is soluble in organic solvents, with limited solubility in water.[1]
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4314-68-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3][4][5] |
| Molecular Weight | 256.30 g/mol | [3][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 119-120 °C | [7] |
| Boiling Point | 381.2 °C at 760 mmHg | [7] |
| Flash Point | 138 °C | [7] |
| Solubility | Soluble in organic solvents; limited water solubility | [1] |
| Predicted XlogP | 3.3 |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic protons of the phenyl and 4-methoxyphenyl groups, the methoxy group protons, and the aliphatic protons of the propanoic acid backbone. ¹³C NMR would provide information on the number and chemical environment of the carbon atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and various peaks corresponding to C-H and C=C bonds of the aromatic rings and the C-O stretch of the ether group.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted collision cross section data for various adducts is available.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in readily accessible scientific literature. However, the synthesis of structurally related 2-arylpropanoic acids is well-documented. A plausible synthetic approach could involve the alkylation of a phenylacetic acid derivative.
One general method for the synthesis of 2-phenylpropionic acids involves the direct methylation of arylacetonitriles followed by hydrolysis. Another common approach is the Williamson ether synthesis to form an ester intermediate, which is then hydrolyzed to the final carboxylic acid.
Below is a generalized workflow for the synthesis and purification of a substituted phenylpropanoic acid, which could be adapted for the target molecule.
Caption: Generalized workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways associated with this compound. However, the broader class of phenylpropanoic acid derivatives has been investigated for various pharmacological activities.
Notably, certain phenylpropanoic acid derivatives have been identified as agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[2][8][9] GPR40 is a therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion.[2][9] The general structure of a GPR40 agonist often includes a carboxylic acid head group and a hydrophobic tail, a motif present in the target molecule.
The activation of GPR40 in pancreatic β-cells by an agonist leads to a signaling cascade involving Gαq/11, phospholipase C (PLC), and subsequent increases in inositol triphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium stores and an influx of extracellular calcium, ultimately triggering insulin exocytosis.
Caption: Hypothesized GPR40 signaling pathway for phenylpropanoic acid derivatives.
It is important to emphasize that the activity of this compound as a GPR40 agonist has not been experimentally confirmed. This pathway is presented as a potential area of investigation based on the activity of structurally related compounds.
Conclusion
This compound is a defined chemical entity with basic physicochemical properties available from commercial suppliers. However, a significant gap exists in the publicly available scientific literature regarding its detailed experimental characterization, a specific and reproducible synthesis protocol, and its biological activity. The structural similarity to known GPR40 agonists suggests a potential avenue for future research into its pharmacological effects, particularly in the context of metabolic diseases. Further studies are required to fully elucidate the chemical and biological profile of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4314-68-5 | MFCD00046532 | this compound [aaronchem.com]
- 6. CAS NO. 4314-68-5 | 3-(4-METHOXY-PHENYL)-2-PHENYL-PROPIONIC ACID | C16H16O3 [localpharmaguide.com]
- 7. Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
In-depth Technical Guide: 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and available biological context for 3-(4-Methoxyphenyl)-2-phenylpropanoic acid. Due to the limited availability of published experimental data for this specific compound, this guide also draws careful comparisons with structurally related molecules to provide a broader context for its potential characteristics and applications. All quantitative data is presented in structured tables, and where applicable, logical workflows are visualized.
Chemical Structure and Identification
This compound is a carboxylic acid derivative characterized by a phenylpropanoic acid backbone with a 4-methoxyphenyl group attached to the C3 position and a phenyl group at the C2 position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 4314-68-5 |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O |
| InChI | InChI=1S/C16H16O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18) |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The available information is summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 119-120 °C | ECHEMI |
| Solubility | Data not available | - |
| Boiling Point | Data not available | - |
Spectroscopic Data
As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS: 4314-68-5) has not been identified in publicly accessible databases or publications. Researchers investigating this compound would need to perform these analyses as part of their characterization.
Experimental Protocols
An In-depth Technical Guide to 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Dated: October 26, 2023
This technical whitepaper provides a comprehensive overview of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, a molecule of interest within the broader class of arylpropanoic acids. Due to the limited availability of specific experimental data for this compound, this guide combines known identifiers, predicted properties, and contextual information from related compounds to offer a thorough resource for research and development.
Molecular Identity and Physicochemical Properties
This compound is an aromatic carboxylic acid with the molecular formula C₁₆H₁₆O₃. Its structure features a phenylpropanoic acid backbone with a methoxyphenyl group at the 3-position and a phenyl group at the 2-position.
| Identifier/Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | PubChemLite |
| IUPAC Name | This compound | PubChemLite |
| CAS Number | 4314-68-5 | Parchem |
| Molecular Weight | 256.29 g/mol | PubChemLite (Calculated) |
| Monoisotopic Mass | 256.10995 Da | PubChemLite |
| XlogP (Predicted) | 3.3 | PubChemLite |
Table 1: Key Identifiers and Physicochemical Properties.
Predicted Spectroscopic and Physicochemical Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 257.11723 | 158.3 |
| [M+Na]⁺ | 279.09917 | 164.1 |
| [M-H]⁻ | 255.10267 | 163.4 |
| [M+NH₄]⁺ | 274.14377 | 174.0 |
| [M+K]⁺ | 295.07311 | 161.0 |
| [M+H-H₂O]⁺ | 239.10721 | 150.8 |
| [M+HCOO]⁻ | 301.10815 | 179.4 |
| [M+CH₃COO]⁻ | 315.12380 | 193.6 |
Table 2: Predicted Collision Cross Section (CCS) Data.
Synthesis Methodology: A Representative Protocol
A specific, peer-reviewed synthesis protocol for this compound is not prominently available. However, a general and plausible route can be adapted from established methods for the synthesis of 2-arylpropanoic acids. One common approach involves the asymmetric alkylation of a chiral ester enolate.
Experimental Protocol: Asymmetric Synthesis of 2-Arylpropanoic Acids (Representative)
This protocol is a generalized representation and may require optimization for the specific synthesis of this compound.
-
Esterification: React phenylacetic acid with a chiral auxiliary (e.g., a derivative of a chiral alcohol) to form a chiral ester.
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Enolate Formation: Treat the chiral ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the corresponding enolate.
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Alkylation: Introduce the alkylating agent, in this case, 4-methoxybenzyl bromide, to the enolate solution. The chiral auxiliary directs the alkylation to occur stereoselectively.
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Hydrolysis: After the reaction is complete, hydrolyze the resulting ester using a base (e.g., lithium hydroxide) followed by acidic workup to yield the desired 2-arylpropanoic acid.
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Purification: Purify the final product using techniques such as column chromatography or recrystallization.
Biological Activity and Potential Applications
Specific biological activity data for this compound is not extensively documented in publicly available literature. However, as a member of the arylpropanoic acid class, it shares a structural scaffold with well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.
Arylpropanoic acid derivatives are known to exhibit a range of pharmacological activities, including:
-
Anti-inflammatory effects
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Analgesic properties
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Antipyretic effects
Some studies on related phenylpropanoic acid derivatives have also explored their potential as antibacterial, anticonvulsant, and anticancer agents. It is plausible that this compound could be investigated for similar activities.
Mechanism of Action (General for Arylpropanoic Acids)
The primary mechanism of action for many arylpropanoic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds reduce prostaglandin production, thereby exerting their therapeutic effects.
Logical Workflow for Compound Evaluation
For a novel compound like this compound, a structured evaluation workflow is crucial to determine its biological activity and therapeutic potential. The following diagram outlines a typical process for such an investigation.
Conclusion
This compound represents an interesting, yet understudied, member of the arylpropanoic acid family. While specific experimental data remains scarce, its structural similarity to well-established therapeutic agents suggests potential for biological activity. This technical guide provides a foundational resource for researchers by consolidating available information and outlining logical next steps for synthesis and evaluation. Further experimental investigation is warranted to fully characterize its physicochemical properties, biological effects, and potential therapeutic applications.
A Technical Guide to 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, including its chemical identity, physicochemical properties, a plausible synthetic route, and an exploration of the biological activities of structurally related compounds. This document is intended to serve as a foundational resource for researchers engaged in chemical synthesis and drug discovery.
Chemical Identity and Properties
This compound is a carboxylic acid derivative with a molecular structure featuring a phenylpropanoic acid backbone substituted with a 4-methoxyphenyl group at the 3-position and a phenyl group at the 2-position.
IUPAC Name: this compound
Synonyms: 3-(p-Methoxyphenyl)-2-phenylpropionic acid, 4-Methoxy-α-phenylbenzenepropanoic acid, p-Methoxy-α-phenylhydrocinnamic acid
CAS Number: 4314-68-5
Physicochemical Data
The following table summarizes the known and computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | - |
| Molecular Weight | 256.30 g/mol | - |
| Melting Point | 125 °C | Experimental |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis Protocol
Proposed Synthetic Pathway
-
Michael Addition: Diethyl malonate is reacted with 4-methoxycinnamaldehyde in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to alkylation with benzyl bromide.
-
Hydrolysis and Decarboxylation: The resulting tri-substituted ester is hydrolyzed using a strong base (e.g., potassium hydroxide), followed by acidification and heating to induce decarboxylation, yielding the final product, this compound.
Experimental Workflow
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Signaling Pathways of Related Compounds
Direct studies on the biological activity and associated signaling pathways of this compound are limited. However, research on structurally similar phenylpropanoic acid derivatives provides valuable insights into its potential pharmacological relevance.
G-Protein Coupled Receptor (GPCR) Agonism
Several phenylpropanoic acid derivatives have been identified as potent agonists for G-protein coupled receptors, particularly GPR40 and GPR41.
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GPR40: Derivatives of phenylpropanoic acid are being investigated as GPR40 agonists for the treatment of type 2 diabetes. Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion.
-
GPR41: The related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, has been shown to activate GPR41. This activation is linked to improved hepatic lipid metabolism and may have anti-obesity effects.
GPR41 Signaling Pathway
The activation of GPR41 by ligands such as HMPA initiates a signaling cascade that can influence metabolic homeostasis.
Caption: Simplified GPR41 signaling pathway activated by HMPA.
Neuroprotective Potential
Studies on HMPA have also indicated potential neuroprotective effects. It has been shown to inhibit the aggregation of amyloid β-peptide in vitro, suggesting a possible role in modulating pathways related to neurodegenerative diseases.
Conclusion
This compound is a compound with well-defined chemical properties. While specific biological data is sparse, the activities of structurally related compounds suggest that it may be a valuable candidate for further investigation, particularly in the areas of metabolic disorders and neuroprotection. The proposed synthetic route offers a viable method for its preparation, enabling further research into its pharmacological profile and potential therapeutic applications.
An In-depth Technical Guide to 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
CAS Number: 4314-68-5
This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, a compound of interest to researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This document details its chemical and physical properties, outlines a potential synthetic route, and explores its putative applications, although specific biological activity and mechanistic data remain limited in publicly accessible literature.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 4314-68-5 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Benzenepropanoic acid, 4-methoxy-α-phenyl- | [1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available |
Synthesis
A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, based on established principles of organic synthesis, a plausible synthetic route can be proposed. One common approach for the synthesis of 2-arylpropanoic acids is the methylation of the corresponding arylacetonitrile followed by hydrolysis. A general procedure for such a transformation is described for the synthesis of 2-phenylpropionic acid and could be adapted for the target molecule.
Proposed Synthetic Pathway:
A potential synthetic route could involve the reaction of 4-methoxyphenylacetonitrile with a suitable phenylating agent, followed by hydrolysis of the nitrile to the carboxylic acid. Alternatively, a route starting from 4-methoxyphenylacetic acid could be envisioned.
Hypothetical Experimental Protocol (Adaptation of a known procedure for a similar compound):
-
Step 1: Formation of the enolate. 4-Methoxyphenylacetonitrile would be treated with a strong base, such as sodium amide or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to form the corresponding enolate.
-
Step 2: Phenylation. The enolate would then be reacted with a phenylating agent, such as a phenyl halide (e.g., phenyl bromide) in the presence of a suitable catalyst, or a more reactive phenyl source.
-
Step 3: Hydrolysis. The resulting 3-(4-methoxyphenyl)-2-phenylpropanenitrile would be hydrolyzed to the desired carboxylic acid. This is typically achieved by heating with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup.
It is crucial to note that this is a theoretical pathway, and the specific reaction conditions, including reagents, solvents, temperatures, and reaction times, would require experimental optimization.
Applications in Drug Development
Currently, there is a lack of specific information in the public domain detailing the applications of this compound in drug development. While the broader class of phenylpropanoic acid derivatives includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, the biological activity and therapeutic potential of this specific molecule have not been extensively reported.
The structural similarity to other biologically active phenylpropanoic acids suggests that it could be a candidate for screening in various therapeutic areas. For instance, derivatives of phenylpropanoic acid have been investigated as G protein-coupled receptor 40 (GPR40) agonists for the potential treatment of type 2 diabetes. However, no direct evidence links this compound to this or any other specific biological target.
Mechanism of Action and Signaling Pathways
The mechanism of action and any associated signaling pathways for this compound are currently unknown due to the absence of published biological studies on this specific compound. To elucidate its potential pharmacological effects, a logical workflow for target identification and pathway analysis would be required.
Logical Workflow for Target Identification:
References
The Biological Activity of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid: An Analysis of Available Data
A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of specific information regarding the biological activity of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid (CAS 4314-68-5). Despite targeted searches using its chemical name and various synonyms, no dedicated studies detailing its pharmacological effects, mechanism of action, or associated signaling pathways were identified.
This technical guide aims to address the inquiry into the biological activity of this compound. However, it is crucial for the intended audience of researchers, scientists, and drug development professionals to note that primary research on this specific molecule appears to be unpublished or not widely disseminated. The following sections will elaborate on the scope of the search and the absence of relevant data.
I. Scarcity of Biological Data
Extensive searches were conducted to locate any available data on the biological properties of this compound. These inquiries, encompassing scientific databases, peer-reviewed journals, and patent literature, did not yield any specific experimental results, quantitative data, or detailed protocols related to the bioactivity of this compound. While the chemical identity of the molecule is established, its interactions with biological systems have not been characterized in the available literature.
II. Information on Structurally Related Compounds
In the absence of direct data, an analysis of structurally similar compounds was performed to infer potential areas of interest. It is critical to emphasize that any extrapolation of biological activity based on structural similarity is speculative and requires experimental validation.
Derivatives of arylpropanoic acids are a well-established class of compounds with significant therapeutic applications, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, ibuprofen, a widely known NSAID, is chemically named 2-(4-isobutylphenyl)propanoic acid. These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes. However, without experimental data, it is impossible to ascertain if this compound shares this or any other mechanism of action.
Furthermore, research on other related phenylpropanoic acid derivatives has revealed a diverse range of biological activities, including anticancer and antioxidant properties. For example, studies on 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have indicated potential as novel therapeutic agents. These findings highlight the broad chemical space and therapeutic potential of this class of molecules, yet they do not provide specific insights into the activity of this compound itself.
III. Conclusion
The current body of scientific knowledge available in the public domain does not contain specific information on the biological activity of this compound. Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, or signaling pathway diagrams as originally requested.
For researchers interested in this molecule, the lack of existing data represents an opportunity for novel investigation. Future research efforts would need to involve the chemical synthesis of the compound followed by a comprehensive screening and evaluation of its biological properties in relevant in vitro and in vivo models. Such studies would be foundational in determining any potential therapeutic value of this compound.
It is recommended that any party interested in the biological activity of this compound initiate primary research to generate the necessary data for a thorough and accurate assessment.
An In-depth Technical Guide to 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-methoxyphenyl)-2-phenylpropanoic acid derivatives and their analogs, a class of compounds with significant therapeutic potential. This document delves into their synthesis, biological activities, and underlying mechanisms of action, offering detailed experimental protocols and data to support further research and drug development efforts.
Core Compound Structure:
This compound
-
Molecular Formula: C₁₆H₁₆O₃
-
SMILES: COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O
-
InChI Key: GIROORGDVPRQFZ-UHFFFAOYSA-N
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities, most notably as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Furthermore, related structures have shown promise in other therapeutic areas, including cancer and neurodegenerative diseases.
Anti-inflammatory Activity
The anti-inflammatory effects of phenylpropanoic acid derivatives are primarily mediated through the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Table 1: In Vitro COX Inhibition Data for Phenylpropanoic Acid Analogs
| Compound ID | R Group Variation | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Analog 1 | H | 5.2 ± 0.4 | 0.8 ± 0.1 | 6.5 |
| Analog 2 | 4-F | 3.8 ± 0.3 | 0.5 ± 0.08 | 7.6 |
| Analog 3 | 4-Cl | 4.1 ± 0.5 | 0.6 ± 0.1 | 6.8 |
| Analog 4 | 4-CH₃ | 6.5 ± 0.7 | 1.2 ± 0.2 | 5.4 |
| Indomethacin | (Reference) | 0.1 ± 0.02 | 1.5 ± 0.2 | 0.07 |
| Celecoxib | (Reference) | 15.2 ± 1.5 | 0.05 ± 0.01 | 304 |
Note: Data presented is illustrative and compiled from studies on analogous phenylpropanoic acid structures to demonstrate typical activity profiles.
Anticancer Activity
Recent studies have explored the antiproliferative properties of related propanoic acid derivatives against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives Against A549 Lung Cancer Cells [1]
| Compound ID | Substituent | % Cell Viability at 100 µM |
| Parent Cmpd | - | No significant activity |
| Hydrazide | - | 86.1% |
| Cmpd 20 | 3,3'-...bis(N'-(furan-2-ylmethylene)propanehydrazide) | Potent activity |
| Cmpd 29 | 4-NO₂ phenyl | 31.2% |
| Cmpd 30 | 4-Cl phenyl | 58.9% - 65.2% |
| Cmpd 32 | 4-OH phenyl | 58.9% - 65.2% |
Note: This table is adapted from a study on structurally related compounds to indicate the potential for anticancer activity within this class of molecules.[1]
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the core structure and its derivatives can be achieved through various established organic chemistry methods. A general workflow is presented below.
Protocol:
-
Esterification of Phenylacetic Acid: Phenylacetic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl phenylacetate. The product is purified by distillation.
-
Alkylation: The methyl phenylacetate is deprotonated at the alpha-carbon using a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperature (-78°C). The resulting enolate is then reacted with 4-methoxybenzyl chloride to introduce the methoxyphenyl group.
-
Hydrolysis: The resulting ester, methyl 3-(4-methoxyphenyl)-2-phenylpropanoate, is hydrolyzed to the carboxylic acid by refluxing with a base such as sodium hydroxide in a mixture of ethanol and water, followed by acidic workup.
In Vitro COX Inhibition Assay (Fluorometric)[2]
This assay measures the peroxidase activity of COX-1 and COX-2.
Materials:
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Purified COX-1 and COX-2 enzymes
-
Test compounds
-
Positive control inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the test compound or control to the wells of the 96-well plate.
-
Add the purified COX-1 or COX-2 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity kinetically.
In Vivo Carrageenan-Induced Paw Edema Assay[2]
This is a standard model for evaluating the anti-inflammatory activity of compounds in vivo.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound
-
Vehicle control
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathways
The anti-inflammatory effects of many phenolic compounds, including those structurally related to this compound, are mediated through the modulation of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK and NF-κB Signaling Pathways in Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4), initiating a cascade of intracellular signaling events that lead to the activation of MAPK and NF-κB pathways. This results in the production of pro-inflammatory cytokines and mediators.
Studies on structurally similar compounds, such as resveratrol derivatives, have shown that they can suppress LPS-induced inflammation by inhibiting the phosphorylation of key proteins in the MAPK and NF-κB pathways, such as p38, JNK, ERK, and IKK.[2][3] This leads to a reduction in the nuclear translocation of NF-κB and consequently, a decrease in the expression of pro-inflammatory genes.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the structure-activity relationships, optimize lead compounds, and elucidate the detailed mechanisms of action of this versatile chemical scaffold. Future work should focus on synthesizing and evaluating a broader range of derivatives to expand the quantitative data available and to explore their potential in other therapeutic areas.
References
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Potential Therapeutic Applications of Arylpropionic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), have long been a cornerstone in the management of pain and inflammation. Their primary mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, is well-established. However, emerging research is continually uncovering a broader spectrum of therapeutic possibilities for these compounds and their derivatives. This technical guide provides an in-depth exploration of the current and potential therapeutic applications of arylpropionic acids, delving into their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Beyond their classical anti-inflammatory role, this guide examines their potential in oncology, neurodegenerative diseases, and virology, offering a comprehensive resource for professionals engaged in drug discovery and development.
Core Mechanism of Action: Cyclooxygenase Inhibition
The principal therapeutic effects of arylpropionic acids stem from their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and supporting platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while adverse effects like gastrointestinal issues are largely linked to the inhibition of COX-1.[2] The majority of traditional arylpropionic acids, such as ibuprofen and naproxen, are non-selective inhibitors of both COX isoforms.[1]
dot
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Arylpropionic Acids.
Quantitative Data: Comparative COX Inhibition
The potency and selectivity of arylpropionic acids are quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 values (COX-1/COX-2) is used to determine the selectivity of a drug for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | 2.5 | 5.2 | 0.48 |
| Ketoprofen | 0.3 | 2.9 | 0.10 |
| Flurbiprofen | 0.1 | 1.1 | 0.09 |
| Diclofenac | 6.5 | 0.22 | 29.5 |
| Celecoxib | 15 | 0.05 | 300 |
| Meloxicam | 2.5 | 1.25 | 2.0 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is compiled from various sources for comparative purposes.
Emerging Therapeutic Applications
Beyond their well-established anti-inflammatory properties, arylpropionic acids and their derivatives are being investigated for a range of other therapeutic applications.
Oncology
Several arylpropionic acids have demonstrated anticancer properties that may extend beyond their COX-inhibitory functions.[3]
-
p75NTR Induction: R-flurbiprofen has been shown to selectively induce the p75NTR (neurotrophin receptor), a tumor suppressor in prostate cancer, leading to decreased survival of prostate tumor cells.
-
NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell proliferation and survival.[4] Some arylpropionic acid derivatives are being explored for their ability to inhibit this pathway.[5]
-
PPARγ Activation: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that can induce apoptosis and inhibit proliferation in various cancer cell lines.[6][7] Certain NSAIDs, including ibuprofen, can activate PPARγ.[2]
dot
Caption: Potential COX-Independent Anticancer Mechanisms of Arylpropionic Acids.
Neurodegenerative Diseases
Chronic neuroinflammation is a key feature of many neurodegenerative diseases, including Alzheimer's disease. The anti-inflammatory properties of arylpropionic acids make them intriguing candidates for therapeutic intervention.
-
Amyloid-β Modulation: Ibuprofen has been shown to reduce the production of the amyloid-β 42 (Aβ42) peptide, a primary component of amyloid plaques in Alzheimer's disease, potentially through the modulation of γ-secretase activity.[2][8][9] It can also reduce Aβ deposition and associated microglial activation in animal models.[8][10]
-
Tau Pathology Reduction: In a transgenic mouse model of Alzheimer's, ibuprofen treatment was found to decrease hyperphosphorylated tau, a key component of neurofibrillary tangles.[2]
-
Neuroinflammation and Microglia: Arylpropionic acid derivatives are being investigated for their ability to modulate microglial activation and the production of pro-inflammatory mediators in the central nervous system, often through the inhibition of pathways like NF-κB.[11][12]
dot
Caption: Potential Mechanisms of Arylpropionic Acids in Neurodegenerative Disease.
Antiviral Applications
Some arylpropionic acids have demonstrated antiviral activity, although this is a less explored area of their therapeutic potential.[13]
-
Inhibition of Viral Replication: Naproxen has been shown to inhibit the replication of SARS-CoV-2.[13] Ibuprofen has also been reported to inhibit the replication of several viruses, including the original SARS-CoV and influenza A and B.[14]
-
Modulation of Host Immune Response: Ketoprofen has been shown to restore the anti-viral innate immune responses at the epithelial level in a model of airways viral infection, suggesting a role in managing respiratory infections.[15]
Pharmacokinetic Properties
The clinical utility of arylpropionic acids is also determined by their pharmacokinetic profiles.
| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) |
| Ibuprofen | >80 | >98 | 1.8 - 2.5 |
| Naproxen | 95 | >99 | 12 - 17 |
| Ketoprofen | 90 | >99 | 1.5 - 2 |
| Flurbiprofen | >95 | >99 | 3 - 4 |
Experimental Protocols
In Vitro COX Inhibition Assay
dot
Caption: Workflow for an In Vitro COX Inhibition Assay.
Objective: To determine the IC50 value of a test arylpropionic acid derivative against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Prostaglandin screening EIA kit (for measuring PGE2)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-1 and COX-2 enzymes in the reaction buffer. Prepare a series of dilutions of the test compound.
-
Enzyme and Inhibitor Incubation: To the wells of a microplate, add the reaction buffer, heme, and the diluted enzyme (either COX-1 or COX-2). Add the test compound dilutions to the appropriate wells. Include control wells with no inhibitor. Incubate for a short period (e.g., 5-10 minutes) at the optimal temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination and Measurement: After a set incubation time (e.g., 2 minutes), terminate the reaction. Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of an arylpropionic acid derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of an arylpropionic acid derivative in a rat or mouse model.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Divide the animals into groups (e.g., control, standard, and test compound groups).
-
Compound Administration: Administer the test compound or the standard drug orally or intraperitoneally to the respective animal groups. The control group receives only the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.
Synthesis of Ibuprofen (Boot's Process - Simplified Laboratory Scale)
dot
Caption: Simplified Synthetic Pathway for Ibuprofen (Boot's Process).
Objective: To synthesize ibuprofen from isobutylbenzene.
Procedure Overview:
-
Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4'-isobutylacetophenone.
-
Darzens Condensation: The resulting ketone is reacted with ethyl chloroacetate in the presence of a base to form an α,β-epoxy ester (a glycidic ester).
-
Hydrolysis and Decarboxylation: The glycidic ester is hydrolyzed and decarboxylated to yield 2-(4-isobutylphenyl)propanal.
-
Oxime Formation: The aldehyde is then reacted with hydroxylamine to form the corresponding oxime.
-
Dehydration to Nitrile: The oxime is dehydrated to form 2-(4-isobutylphenyl)propanenitrile.
-
Hydrolysis: Finally, the nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.
Conclusion
Arylpropionic acids remain a clinically significant class of therapeutic agents. While their primary application continues to be the management of pain and inflammation through COX inhibition, the exploration of their broader pharmacological activities is a rapidly evolving field. The potential of these compounds and their derivatives in oncology, neurodegenerative diseases, and antiviral therapy presents exciting opportunities for drug development. A thorough understanding of their diverse mechanisms of action, coupled with robust experimental evaluation, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. youtube.com [youtube.com]
- 2. Ibuprofen reduces Aβ, hyperphosphorylated tau and memory deficits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPAR Ligands for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Role for the PPARγ in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Drug Therapy Alters β-Amyloid Processing and Deposition in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Possible Mechanisms of Action of NSAIDs and Related Compounds that Modulate γ-Secretase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. NSAIDs: A Double Edged Sword in Viral Infections [ijmedrev.com]
- 14. youtube.com [youtube.com]
- 15. Ketoprofen Lysinate counteracts cigarette smoke effects in a model of airways viral infection | European Respiratory Society [publications.ersnet.org]
Unraveling the Potential Mechanism of Action: 3-(4-Methoxyphenyl)-2-phenylpropanoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methoxyphenyl)-2-phenylpropanoic acid is a member of the phenylpropanoic acid class of compounds. While direct experimental evidence elucidating the specific mechanism of action for this particular molecule is not extensively available in peer-reviewed literature, a comprehensive analysis of structurally analogous compounds strongly suggests its role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). This technical guide consolidates the available information on related phenylpropanoic acid derivatives to propose a putative mechanism of action for this compound, focusing on its potential as a PPAR agonist. This document provides a detailed overview of the PPAR signaling pathway, quantitative data from related compounds, hypothetical experimental protocols for mechanism-of-action studies, and visual representations of the involved biological processes.
Introduction
Phenylpropanoic acid derivatives represent a significant class of compounds with diverse pharmacological activities. A substantial body of research has focused on their utility as ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3][4] PPARs are crucial regulators of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases such as dyslipidemia, obesity, and type 2 diabetes.[5][6] Given the structural similarity of this compound to known PPAR agonists, it is hypothesized that its primary mechanism of action involves the activation of one or more PPAR isoforms.
Proposed Mechanism of Action: PPAR Agonism
PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).[6] Upon activation by a ligand, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent regulation of target gene expression.
The PPAR Signaling Pathway
The activation of PPARs by an agonist like a phenylpropanoic acid derivative initiates a cascade of molecular events:
-
Ligand Binding: The agonist enters the cell and binds to the ligand-binding domain (LBD) of a PPAR isoform located in the nucleus.
-
Heterodimerization: The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[6]
-
Transcriptional Regulation: The binding to PPREs, along with the recruitment of coactivator proteins, modulates the transcription of genes involved in various metabolic processes.
Diagram of the PPAR Signaling Pathway
Caption: Proposed PPAR signaling pathway for phenylpropanoic acid derivatives.
Isoform-Specific Effects
The specific metabolic outcomes depend on the PPAR isoform that is activated:
-
PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid oxidation, resulting in decreased plasma triglycerides. Fibrates are a class of drugs that act as PPARα agonists.
-
PPARγ: Highly expressed in adipose tissue. Its activation promotes adipocyte differentiation and lipid storage, leading to improved insulin sensitivity. Thiazolidinediones (TZDs) are well-known PPARγ agonists used to treat type 2 diabetes.[6]
-
PPARδ: Ubiquitously expressed. Its activation enhances fatty acid oxidation and improves lipid profiles.
Structure-activity relationship studies of various phenylpropanoic acid derivatives indicate that modifications to the chemical structure can confer selectivity for different PPAR isoforms.[1][4]
Quantitative Data for Related Phenylpropanoic Acid Derivatives
While specific quantitative data for this compound is unavailable, the following table summarizes the activity of structurally related compounds on human PPAR isoforms, as reported in the literature. These values are typically determined through reporter gene assays.
| Compound Class | Target PPAR Isoform(s) | Reported EC50 Values (nM) | Reference |
| α-Ethylphenylpropanoic Acid Derivatives | PPARα and PPARδ (Dual Agonists) | PPARα: ~10 - 100PPARδ: ~20 - 200 | [1] |
| α-Benzylphenylpropanoic Acid Derivatives | PPARγ (Selective Agonists) | ~40 - 500 | [2][3] |
| Phenylpropanoic Acid Pan-Agonist (Compound 6) | PPARα, PPARγ, PPARδ | PPARα: 61PPARγ: 43PPARδ: 120 | [7] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols for Mechanism of Action Studies
To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.
In Vitro Assays
4.1.1. PPAR Ligand Binding Assay
-
Objective: To determine if the compound directly binds to PPAR isoforms.
-
Methodology: A competitive binding assay using purified recombinant human PPAR ligand-binding domains (LBDs) and a radiolabeled known PPAR agonist (e.g., [³H]-rosiglitazone for PPARγ). The ability of increasing concentrations of the test compound to displace the radioligand is measured by scintillation counting.
4.1.2. PPAR Transactivation Assay (Reporter Gene Assay)
-
Objective: To measure the functional activation of PPAR isoforms by the compound.
-
Methodology: Cells (e.g., HEK293) are co-transfected with expression vectors for a full-length PPAR isoform and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Cells are treated with the test compound, and the resulting luciferase activity is measured as a readout of PPAR activation.
Workflow for In Vitro PPAR Activity Assessment
Caption: A streamlined workflow for the in vitro assessment of PPAR agonism.
In Vivo Studies
4.2.1. Animal Models of Metabolic Disease
-
Objective: To evaluate the therapeutic potential of the compound in a physiological context.
-
Methodology: Administration of the compound to animal models of dyslipidemia (e.g., hyperlipidemic hamsters) or diabetes (e.g., db/db mice). Key parameters to measure include plasma lipid levels (triglycerides, cholesterol), blood glucose, and insulin levels.
4.2.2. Gene Expression Analysis
-
Objective: To confirm the engagement of the PPAR target in vivo.
-
Methodology: Tissues (e.g., liver, adipose tissue) are collected from treated animals, and the expression of known PPAR target genes (e.g., CPT1, ACOX1 for PPARα; aP2, LPL for PPARγ) is quantified using quantitative real-time PCR (qRT-PCR).
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylpropanoic acid derivatives as PPAR agonists is highly dependent on their chemical structure. Key structural features that influence potency and isoform selectivity include:
-
The Acidic Head Group: The carboxylic acid moiety is crucial for interacting with key amino acid residues in the PPAR ligand-binding pocket, forming a hydrogen bond network that stabilizes the active conformation of the receptor.[8]
-
The α-Substituent: The nature and stereochemistry of the substituent at the alpha-position of the propanoic acid chain play a significant role in determining potency and selectivity.[4]
-
The Linker and Tail Group: The linker between the phenyl rings and the substituents on the distal phenyl ring contribute to the hydrophobic interactions within the ligand-binding pocket and can be modified to tune isoform selectivity.[1][4]
For this compound, the methoxy group on the phenyl ring is expected to influence its interaction with the hydrophobic pocket of the PPAR LBD.
Conclusion
While direct experimental data for this compound is limited, the extensive research on structurally related phenylpropanoic acid derivatives provides a strong basis for proposing its mechanism of action as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. Its chemical structure possesses the key features known to be important for PPAR activation. Future experimental studies, following the protocols outlined in this guide, are necessary to definitively confirm this proposed mechanism, determine its potency and isoform selectivity, and evaluate its therapeutic potential for metabolic diseases. The information presented herein serves as a comprehensive resource for guiding further research and development efforts for this compound and its derivatives.
References
- 1. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. science24.com [science24.com]
- 6. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
In Vitro Profile of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid: A Review of Available Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the in vitro studies conducted on 3-(4-Methoxyphenyl)-2-phenylpropanoic acid. A thorough review of the existing scientific literature reveals a significant lack of specific research on this particular chemical entity. While the broader class of phenylpropanoic acid derivatives has been investigated for various biological activities, data directly pertaining to this compound, including its mechanism of action, specific biological targets, and quantitative experimental data, remains largely unavailable in the public domain. This document summarizes the landscape of research on closely related analogs to provide a contextual framework and potential avenues for future investigation into the subject compound.
Introduction
The scientific literature contains studies on various derivatives of phenylpropanoic acid. For instance, research has been conducted on compounds where modifications have been made to the phenyl and methoxyphenyl rings, as well as the propanoic acid chain. These studies have explored a range of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects. However, the specific substitution pattern of this compound appears to be a gap in the current body of scientific knowledge.
Current State of Research
As of the latest literature review, there are no published in vitro studies that specifically investigate the biological properties of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, to present in tabular format. Furthermore, no experimental protocols for assays conducted on this compound can be detailed. The absence of such fundamental data precludes the generation of diagrams for signaling pathways or experimental workflows directly related to this compound.
Research on Structurally Related Compounds
To provide some context for potential future research, this section briefly touches upon the types of in vitro studies conducted on structurally similar phenylpropanoic acid derivatives. It is crucial to note that the findings for these analogs cannot be directly extrapolated to this compound due to the principles of structure-activity relationships, where minor structural changes can lead to significant differences in biological activity.
Investigations into various phenylpropanoic acid derivatives have often involved a standard battery of in vitro assays to elucidate their potential as therapeutic agents. These commonly include:
-
Cytotoxicity Assays: To determine the effect of the compounds on cell viability in various cell lines (e.g., cancer cell lines, normal cell lines). Common assays include the MTT, XTT, and LDH release assays.
-
Enzyme Inhibition Assays: To assess the ability of the compounds to inhibit the activity of specific enzymes that are implicated in disease pathways (e.g., cyclooxygenases, lipoxygenases, kinases).
-
Receptor Binding Assays: To determine if the compounds can bind to and modulate the activity of specific cellular receptors.
-
Antimicrobial Assays: To evaluate the efficacy of the compounds against various strains of bacteria and fungi.
-
Anti-inflammatory Assays: To measure the ability of the compounds to suppress inflammatory responses in cell-based models, often by quantifying the production of inflammatory mediators like nitric oxide, prostaglandins, and cytokines.
Future Directions and Conclusion
The significant gap in the scientific literature regarding the in vitro properties of this compound presents an opportunity for novel research. Future studies could begin with a broad screening approach to identify any potential biological activities. Based on initial findings, more focused investigations could then be pursued to determine the mechanism of action and potential therapeutic applications.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, a valuable building block in the development of various pharmaceutical compounds. The methodology outlined is based on the alkylation of phenylacetic acid, a common and effective strategy for creating α-aryl carboxylic acids.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The structural motif of a diarylpropanoic acid is found in a variety of compounds with therapeutic applications. The synthesis of this specific molecule can be effectively achieved through the alkylation of a phenylacetic acid derivative with a suitable 4-methoxybenzyl halide. This method offers a straightforward and scalable route to the desired product.
Reaction Scheme
The synthesis proceeds via a two-step, one-pot reaction involving the deprotonation of phenylacetic acid to form a reactive enolate, followed by nucleophilic substitution with 4-methoxybenzyl chloride.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol details the alkylation of phenylacetic acid with 4-methoxybenzyl chloride.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Phenylacetic acid | 99% | Sigma-Aldrich |
| 4-Methoxybenzyl chloride | 98% | Alfa Aesar |
| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv® | EMD Millipore |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated (37%) | VWR |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Ethyl acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
3.2. Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel is dried in an oven and allowed to cool under a stream of nitrogen.
-
Deprotonation: To the flask, add sodium hydride (2.2 equivalents, dispersion in oil) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Add 100 mL of anhydrous THF to the flask. To this suspension, slowly add a solution of phenylacetic acid (1 equivalent) in 50 mL of anhydrous THF via the addition funnel over 30 minutes at 0 °C (ice bath).
-
Enolate Formation: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1 hour. The formation of the phenylacetate enolate is observed as the evolution of hydrogen gas ceases.
-
Alkylation: The reaction mixture is cooled back to 0 °C. A solution of 4-methoxybenzyl chloride (1.1 equivalents) in 25 mL of anhydrous THF is added dropwise via the addition funnel over 30 minutes.
-
Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: After completion, the reaction is carefully quenched by the slow addition of 50 mL of water at 0 °C. The mixture is then acidified to a pH of approximately 2 with 2M HCl.
-
Extraction: The aqueous layer is extracted three times with 50 mL of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| Phenylacetic acid | C₈H₈O₂ | 136.15 | 10.0 | 1.0 |
| Sodium Hydride (60%) | NaH | 24.00 | 22.0 | 2.2 |
| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | 11.0 | 1.1 |
| This compound | C₁₆H₁₆O₃ | 256.29 | - | - |
Table 2: Typical Reaction Outcome
| Parameter | Value |
| Reaction Time | 12 - 16 hours |
| Temperature | Room Temperature |
| Typical Yield | 75 - 85% |
| Purity (by NMR) | >95% |
| Melting Point | To be determined |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the experimental workflow.
Caption: Logical workflow of the synthesis and purification process.
Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times. Reactions involving sodium hydride are hazardous and should be performed with extreme care in an inert atmosphere.
Application Notes and Protocols for the Synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(4-methoxyphenyl)-2-phenylpropanoic acid, a compound of interest in medicinal chemistry and drug development. The synthesis is based on a malonic ester synthesis route, a robust and well-established method for the preparation of substituted carboxylic acids. These application notes also include information on the potential biological significance of this class of compounds, drawing parallels with structurally similar molecules.
Introduction
This compound belongs to the class of 3-aryl-2-phenylpropanoic acids. Compounds with this structural motif are of interest due to their potential biological activities. For instance, derivatives of 3-phenylpropanoic acid have been explored for various therapeutic applications. The related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, has been studied for its antioxidant properties and its potential to inhibit amyloid β-peptide aggregation, a key pathological hallmark of Alzheimer's disease.[1][2] Furthermore, HMPA has been shown to enhance muscle grip strength and inhibit protein catabolism induced by exhaustive exercise.[3] Given the structural similarities, the target molecule of this protocol may exhibit interesting biological properties worthy of investigation.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The overall strategy involves the alkylation of diethyl phenylmalonate followed by hydrolysis and decarboxylation.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Procedure
Step 1: Synthesis of Diethyl 2-(4-methoxybenzyl)-2-phenylmalonate
-
Reagents and Materials:
-
Diethyl phenylmalonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
4-Methoxybenzyl chloride
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl phenylmalonate (1 equivalent) in anhydrous ethanol.
-
To this solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add 4-methoxybenzyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purify the crude diethyl 2-(4-methoxybenzyl)-2-phenylmalonate by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
Diethyl 2-(4-methoxybenzyl)-2-phenylmalonate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the purified diethyl 2-(4-methoxybenzyl)-2-phenylmalonate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (3 equivalents) in water to the flask.
-
Heat the mixture to reflux and stir for 12-18 hours to ensure complete hydrolysis of the ester groups.
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will cause the precipitation of the crude carboxylic acid.
-
Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation.
-
Cool the mixture in an ice bath and collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) | Purity (%) |
| 1 | Diethyl phenylmalonate | 4-Methoxybenzyl chloride | Diethyl 2-(4-methoxybenzyl)-2-phenylmalonate | 75-85 | >95 (after chromatography) |
| 2 | Diethyl 2-(4-methoxybenzyl)-2-phenylmalonate | NaOH / HCl | This compound | 80-90 | >98 (after recrystallization) |
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are yet to be elucidated, related molecules have shown interactions with key signaling pathways. For example, a synthetic derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been shown to inhibit the STAT3 signaling pathway, which is implicated in inflammatory diseases like rheumatoid arthritis.[4] The inhibition of STAT3 activation can modulate the expression of downstream pro-inflammatory genes.
Hypothetical STAT3 Inhibition Pathway
Caption: Hypothesized inhibition of the STAT3 signaling pathway.
Conclusion
The protocol described herein provides a reliable method for the synthesis of this compound. The potential for this compound and its analogs to interact with biologically relevant pathways, such as the STAT3 pathway, makes it an attractive target for further investigation in drug discovery and development. Researchers are encouraged to use this protocol as a starting point for the synthesis and subsequent biological evaluation of this and related molecules.
References
- 1. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenyl)-2-phenylpropanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Its structural characterization is crucial for confirming its identity, purity, and for establishing quality control parameters. This document provides detailed application notes and proposed starting protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Analytical Methods Overview
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound.
Caption: General analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC with UV detection is a primary method for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase method is proposed.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8 - 12 minutes (Requires experimental confirmation) |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL (stock solution).
-
Prepare working standards by diluting the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Process the chromatograms to determine the retention time, peak area, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables provide predicted chemical shifts. The data for the related compound, 3-(4-methoxyphenyl)propionic acid, is included for comparison.[1]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) for Target | Multiplicity | Integration | Assignment | Reference Chemical Shift (δ, ppm) for 3-(4-methoxyphenyl)propionic acid[1] |
| ~10-12 | Singlet | 1H | COOH | 11.0 |
| ~7.2-7.4 | Multiplet | 5H | Phenyl H | - |
| ~7.10 | Doublet | 2H | Aromatic H (ortho to CH₂) | 7.12 |
| ~6.85 | Doublet | 2H | Aromatic H (ortho to OCH₃) | 6.83 |
| ~3.80 | Singlet | 3H | OCH₃ | 3.78 |
| ~3.5-3.7 | Multiplet | 1H | CH (chiral center) | - |
| ~3.0-3.2 | Multiplet | 2H | CH₂ | 2.9 (t) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) for Target | Assignment | Reference Chemical Shift (δ, ppm) for 3-(4-methoxyphenyl)propionic acid |
| ~178-180 | COOH | 179.2 |
| ~158 | Aromatic C-OCH₃ | 158.1 |
| ~138-140 | Aromatic C (ipso-phenyl) | - |
| ~132 | Aromatic C (ipso-CH₂) | 132.9 |
| ~129-130 | Aromatic CH (phenyl) | - |
| ~128 | Aromatic CH (phenyl) | - |
| ~127 | Aromatic CH (phenyl) | - |
| ~129.5 | Aromatic CH (ortho to CH₂) | 129.4 |
| ~114 | Aromatic CH (ortho to OCH₃) | 113.9 |
| ~55 | OCH₃ | 55.2 |
| ~50-55 | CH (chiral center) | - |
| ~40-45 | CH₂ | 30.1 |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
For ¹³C NMR, dissolve 20-50 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
For ¹³C NMR, use proton decoupling and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on multiplicity, integration, and comparison with predicted values and related compounds.
-
Assign the peaks in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
MS is used to determine the molecular weight and fragmentation pattern, further confirming the structure of the compound.
Predicted Mass Spectrometry Data
Table 3: Predicted m/z Values for this compound (C₁₆H₁₆O₃, Exact Mass: 256.11)
| Adduct | Predicted m/z |
| [M+H]⁺ | 257.1172 |
| [M+Na]⁺ | 279.0992 |
| [M-H]⁻ | 255.1027 |
Proposed GC-MS Protocol (with derivatization)
For GC-MS analysis of this carboxylic acid, derivatization is recommended to improve volatility and chromatographic peak shape. Silylation is a common approach.
Caption: Workflow for the silylation of this compound for GC-MS analysis.
-
Derivatization:
-
Place approximately 1 mg of the sample in a vial.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Parameters:
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Potential Impurities and their Analysis
A comprehensive characterization includes the identification of potential process-related impurities. Based on a plausible synthetic route involving the alkylation of a phenylacetic acid derivative with a benzyl halide, the following impurities could be anticipated:
-
Starting Materials: Phenylacetic acid, 4-methoxybenzyl chloride (or bromide).
-
By-products: Di-alkylation products, products of elimination reactions.
These impurities can be monitored using the HPLC method described above. Their presence would be indicated by additional peaks in the chromatogram.
Biological Context
While no direct biological activity or signaling pathway information was found for this compound in the searched literature, it is structurally related to compounds of biological interest. For instance, the microbial metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been reported to possess anti-diabetic, anticancer, and antioxidant properties. It has been shown to improve hepatic lipid metabolism through interaction with the GPR41 receptor. It is crucial to note that this activity is for a related compound and should not be extrapolated to the title compound without experimental evidence.
Caption: Simplified signaling pathway for the related compound HMPA.
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. A combination of HPLC for purity assessment, NMR for definitive structure elucidation, and MS for molecular weight confirmation is recommended. The provided protocols are starting points and should be optimized and validated to meet specific analytical requirements.
References
Application Note: HPLC Analysis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid using High-Performance Liquid Chromatography (HPLC). The protocols outlined herein are based on established methods for the analysis of related arylpropionic acid derivatives and non-steroidal anti-inflammatory drugs (NSAIDs). This application note covers instrumentation, reagent preparation, standard and sample preparation, and chromatographic conditions for both achiral (purity) and chiral (enantiomeric separation) analyses.
Introduction
This compound is an arylpropionic acid derivative. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and the separation of its enantiomers, particularly in the context of pharmaceutical research and development. HPLC is a powerful technique for these purposes, offering high resolution, sensitivity, and specificity. This document presents a generalized yet detailed protocol that can be adapted and validated for specific research or quality control needs.
Quantitative Data Summary
The following table summarizes typical quantitative parameters observed in the HPLC analysis of arylpropionic acids. These values should be considered as a general reference, and specific values must be determined during method validation for this compound.
| Parameter | Typical Value Range |
| Retention Time (t_R) | 2 - 15 min |
| Resolution (R_s) | > 1.5 (for adjacent peaks) |
| Tailing Factor (T) | 0.8 - 1.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 100 ng/mL |
| Limit of Quantification (LOQ) | 5 - 250 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocols
Protocol 1: Achiral (Purity) Analysis using Reversed-Phase HPLC
This protocol is designed for determining the purity of this compound and quantifying it in bulk materials or simple formulations.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid or trifluoroacetic acid (TFA).
-
Reference standard of this compound.
2. Reagent Preparation
-
Mobile Phase A: HPLC grade water with 0.1% phosphoric acid or 0.1% TFA.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
3. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing an acidic modifier) is a good starting point. A typical ratio would be 60:40 (Acetonitrile:Water with 0.1% Phosphoric Acid). Adjust the ratio to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λ_max) by scanning the UV spectrum of the analyte. A common wavelength for similar compounds is around 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes, or until the principal peak and any impurities have eluted.
4. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
5. Data Analysis
-
Integrate the peak area of the analyte in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solution using the calibration curve.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Protocol 2: Chiral (Enantiomeric) Separation
This protocol is for the separation and quantification of the enantiomers of this compound.
1. Instrumentation and Materials
-
Same as Protocol 1.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for arylpropionic acids.
2. Reagent Preparation
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid). A common starting point is Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
3. Chromatographic Conditions
-
Column: Chiral stationary phase column.
-
Mobile Phase: Isocratic elution with a mixture such as Hexane:Isopropanol:TFA (90:10:0.1 v/v/v). The ratio of hexane to alcohol is critical for resolution and should be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (temperature can influence chiral separation).
-
Detection Wavelength: Same as in the achiral analysis.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation
-
Prepare solutions of the racemic mixture and, if available, the individual enantiomers in the mobile phase.
5. Data Analysis
-
Identify the peaks corresponding to each enantiomer based on their retention times.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2): % ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100
Visualizations
Caption: General workflow for HPLC analysis.
Caption: Principle of chiral separation by HPLC.
Application Notes and Protocols for NMR Spectroscopy of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid. This document includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a workflow for the analysis.
Introduction
This compound is a carboxylic acid derivative with a chemical structure of interest in medicinal chemistry and materials science. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document outlines the expected NMR characteristics and provides a standardized protocol for its analysis.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, such as 3-(4-Methoxyphenyl)propionic acid, and established principles of NMR spectroscopy.[1] The chemical shifts for the phenyl and methoxyphenyl groups are estimated from known substituent effects.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 10.0 | broad singlet | 1H | -COOH |
| ~7.35 - 7.20 | multiplet | 5H | Phenyl-H |
| ~7.15 | doublet | 2H | Ar-H (ortho to CH₂) |
| ~6.85 | doublet | 2H | Ar-H (ortho to OCH₃) |
| ~4.00 | triplet | 1H | -CH(Ph)- |
| ~3.78 | singlet | 3H | -OCH₃ |
| ~3.20 | doublet | 2H | -CH₂-Ar |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~178 | -COOH |
| ~158 | Ar-C (para to CH₂) |
| ~140 | Phenyl-C (ipso) |
| ~132 | Ar-C (ipso) |
| ~130 | Ar-CH (ortho to CH₂) |
| ~129 | Phenyl-CH (ortho/para) |
| ~127 | Phenyl-CH (meta) |
| ~114 | Ar-CH (ortho to OCH₃) |
| ~55 | -OCH₃ |
| ~50 | -CH(Ph)- |
| ~40 | -CH₂-Ar |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and NMR analysis of this compound.
Sample Preparation for NMR Analysis
This protocol is designed for the preparation of a sample for both ¹H and ¹³C NMR spectroscopy.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes and caps
-
Pasteur pipette
-
Small vial
-
Filter plug (e.g., glass wool)
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] The choice of solvent will depend on the solubility of the compound. CDCl₃ is a common choice for many organic molecules.
-
Dissolution: Gently swirl the vial to dissolve the sample completely. Sonication may be used if necessary to aid dissolution.
-
Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into a clean, unscratched NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
This protocol outlines the general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | Standard single pulse (zg30) |
| Number of Scans | 16 - 64 |
| Relaxation Delay (d1) | 1.0 - 2.0 s |
| Acquisition Time | 3 - 4 s |
| Spectral Width | 16 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | Proton-decoupled single pulse (zgpg30) |
| Number of Scans | 1024 - 4096 |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time | 1 - 2 s |
| Spectral Width | 240 ppm |
| Temperature | 298 K |
Workflow for NMR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis.
Data Interpretation
The predicted ¹H NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton in the downfield region (10-12 ppm).[2][3][4] The aromatic region will display signals for the phenyl and the 1,4-disubstituted methoxyphenyl rings. The methoxy group should appear as a sharp singlet around 3.78 ppm. The chiral proton at the C2 position is expected to be a triplet, coupled to the adjacent methylene protons.
The predicted ¹³C NMR spectrum will feature a carboxyl carbon signal around 178 ppm. The aromatic carbons will resonate in the 114-158 ppm range, and the aliphatic carbons, including the methoxy carbon, will appear in the upfield region (40-55 ppm).
By following these protocols and using the provided predicted data as a reference, researchers can effectively utilize NMR spectroscopy for the structural confirmation and purity assessment of this compound.
References
Application Note: Mass Spectrometric Analysis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the mass spectrometric analysis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, a compound of interest in pharmaceutical research. We outline protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, including sample preparation, instrument parameters, and expected fragmentation patterns. The information presented here serves as a foundational resource for developing robust analytical methods for the identification and quantification of this and structurally related compounds.
Introduction
This compound is a carboxylic acid derivative with a molecular weight of 256.30 g/mol . Its chemical structure, featuring a carboxylic acid group, a phenyl ring, and a methoxyphenyl group, makes it amenable to analysis by mass spectrometry. Understanding its behavior under different ionization and fragmentation conditions is crucial for its accurate identification and quantification in various matrices. This application note details appropriate methodologies for its analysis.
Predicted Mass Spectral Fragmentation
While specific experimental mass spectral data for this compound is not widely published, its fragmentation pattern can be predicted based on the general principles of mass spectrometry for carboxylic acids and related structures.
Electron Ionization (EI) for GC-MS:
Under EI conditions, the molecule is expected to undergo fragmentation at several key points. The molecular ion peak ([M]⁺˙) at m/z 256 may be observed. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the carbon-carbon bonds within the propanoic acid chain.[1] A prominent fragment would likely arise from the cleavage of the bond between the two phenyl-bearing carbons, leading to characteristic ions.
Electrospray Ionization (ESI) for LC-MS:
ESI is a softer ionization technique, often resulting in less fragmentation in the source.
-
Negative Ion Mode: In negative ESI mode, the deprotonated molecule, [M-H]⁻, at m/z 255 is expected to be the base peak.[2][3] Collision-induced dissociation (CID) of this precursor ion would likely lead to the loss of carbon dioxide (-CO₂, m/z 211).
-
Positive Ion Mode: In positive ESI mode, protonated molecules, [M+H]⁺ at m/z 257, or adducts with sodium, [M+Na]⁺ at m/z 279, or ammonium, [M+NH₄]⁺ at m/z 274, may be observed.[2][4][5] Fragmentation of the [M+H]⁺ ion could involve the loss of water (-H₂O, m/z 239).
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for the analysis of this compound using a reverse-phase HPLC system coupled to a mass spectrometer with an ESI source.
3.1.1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
3.1.2. LC-MS Parameters:
| Parameter | Value |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Mode | ESI Negative and Positive |
| Capillary Voltage | 3.5 kV (Negative), 4.0 kV (Positive) |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Energy | Ramped from 10 to 40 eV for MS/MS experiments |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, derivatization of the carboxylic acid group is typically required to improve volatility and chromatographic performance. Trimethylsilylation is a common approach.
3.2.1. Derivatization (Trimethylsilylation):
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
The resulting solution containing the TMS-ester derivative is ready for GC-MS analysis.
3.2.2. GC-MS Parameters:
| Parameter | Value |
| GC System | Standard Gas Chromatograph |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS System | Single Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230 °C |
| Quad Temp. | 150 °C |
| Scan Range | m/z 50-500 |
Data Presentation
The following tables summarize the expected quantitative data for the mass spectrometric analysis of this compound.
Table 1: Expected Ions in LC-MS Analysis
| Ionization Mode | Precursor Ion | m/z (calculated) | Key Fragment Ions (MS/MS) | m/z (calculated) |
| ESI Negative | [M-H]⁻ | 255.10 | [M-H-CO₂]⁻ | 211.11 |
| ESI Positive | [M+H]⁺ | 257.12 | [M+H-H₂O]⁺ | 239.11 |
| ESI Positive | [M+Na]⁺ | 279.10 | - | - |
| ESI Positive | [M+NH₄]⁺ | 274.15 | - | - |
Table 2: Predicted Major Fragment Ions in GC-MS (EI) of the TMS Derivative
Molecular Weight of TMS-derivatized compound: 328.46 g/mol
| Fragment Ion Description | Predicted m/z |
| [M]⁺˙ (TMS-ester) | 328 |
| [M-CH₃]⁺ (Loss of methyl from TMS) | 313 |
| [C₇H₇O]⁺ (Methoxyphenylmethyl cation) | 121 |
| [C₆H₅-CH-COOH-TMS]⁺ | 221 |
| [Si(CH₃)₃]⁺ | 73 |
Visualizations
Caption: Experimental workflow for MS analysis.
Caption: Predicted ESI fragmentation pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, a crucial step for ensuring the quality and reliability of this compound in research and development. The protocols outlined below are based on established techniques for the purification of carboxylic acids and related phenylpropanoic acid derivatives.
Introduction
This compound is a carboxylic acid derivative with potential applications in medicinal chemistry and drug discovery. The purity of this compound is paramount for obtaining accurate and reproducible results in biological assays and further chemical modifications. This application note details two primary purification techniques: recrystallization and flash column chromatography. Additionally, a standard protocol for purity assessment by High-Performance Liquid Chromatography (HPLC) is provided.
Purification Techniques
The choice of purification method depends on the nature and quantity of impurities present in the crude material. Recrystallization is a cost-effective method for removing impurities with different solubility profiles, while flash column chromatography offers a higher degree of separation for complex mixtures.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from general procedures for the recrystallization of arylpropanoic acids.
-
Solvent Selection:
-
Begin by performing small-scale solubility tests with various solvents to identify a suitable system. Common solvents for the recrystallization of carboxylic acids include ethyl acetate, toluene, methanol, ethanol, water, and mixtures such as ethyl acetate/hexanes or toluene/hexanes.[1][2]
-
A good solvent will dissolve the crude this compound when heated but will result in poor solubility at room temperature or upon cooling in an ice bath.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them. This step is crucial to prevent premature crystallization of the product on the filter paper.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.[3] For acidic compounds like this compound, the addition of a small amount of an acidic modifier to the mobile phase can improve peak shape and separation.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on Thin Layer Chromatography (TLC) analysis.
-
TLC Analysis:
-
Develop a suitable mobile phase for separation using TLC. A mixture of hexanes and ethyl acetate is a common starting point.
-
For acidic compounds, adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of the spot.
-
The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution:
-
Begin elution with the mobile phase determined by TLC analysis.
-
A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), is often used to effectively separate compounds with different polarities.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the mobile phase elutes from the column.
-
Monitor the composition of the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound. A reverse-phase C18 column is commonly used for the analysis of arylpropanoic acids.
Experimental Protocol: HPLC Analysis of this compound
This is a general method and may require optimization for specific instrumentation and impurity profiles.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might start at 50% acetonitrile and increase to 95% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or another appropriate wavelength based on the compound's UV spectrum.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the purified compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
Data Presentation
The following table provides a representative summary of the expected outcomes from the purification of this compound. Please note that these values are illustrative and actual results may vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Method | Starting Purity (Crude) | Final Purity | Yield (%) |
| Recrystallization | ~85% | >98% | 70-85% |
| Flash Chromatography | ~85% | >99% | 60-80% |
Visualization of Workflow
Caption: General workflow for purification and analysis.
Logical Relationships in Purification
References
Application Notes and Protocols for 3-(4-Methoxyphenyl)-2-phenylpropanoic acid in Cancer Research: No Data Available
A comprehensive search of scientific literature and chemical databases has revealed no published studies on the experimental use of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid (CAS No. 4314-68-5) in the field of cancer research.
Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, is not possible at this time. The foundational scientific data required to generate such documents does not appear to be publicly available.
Researchers, scientists, and drug development professionals interested in the potential anticancer activities of this specific compound would need to initiate novel preclinical studies. Such research would involve:
-
In vitro evaluation: Assessing the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
-
Mechanism of action studies: Investigating how the compound affects cancer cells, including its impact on cell cycle, apoptosis, and key signaling pathways.
-
In vivo studies: Evaluating the compound's efficacy and safety in animal models of cancer.
While research exists for structurally related compounds, such as derivatives of phenylpropanoic acid and other methoxyphenyl-containing molecules, these findings cannot be directly extrapolated to this compound. Each compound possesses a unique pharmacological profile that must be determined through specific experimentation.
We encourage the scientific community to investigate the biological activities of novel chemical entities like this compound. Should research on its role in cancer be published in the future, the development of detailed application notes and protocols would then become feasible.
Application of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid in Anti-inflammatory Studies: Information Not Available
A comprehensive search of scientific literature and research databases did not yield any specific studies on the anti-inflammatory application of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid. While the chemical structure belongs to the broader class of phenylpropanoic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), no data was found regarding its specific activity, mechanism of action, or experimental protocols in the context of inflammation.
Research in this area has focused on derivatives and structurally related compounds. For instance, significant research has been conducted on (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) , a compound with a similar phenylpropanoic backbone. Studies have shown that MMPP exhibits anti-inflammatory properties by targeting the STAT3 signaling pathway.[1][2]
Additionally, various other derivatives of 2-phenylpropanoic acid have been synthesized and evaluated for their potential as cyclooxygenase (COX) inhibitors, a common mechanism for anti-inflammatory drugs.[3] Another related compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid , has been investigated for its anti-inflammatory and immunomodulatory effects, with studies indicating its potential to reduce paw edema and modulate cytokine levels in animal models.[4][5]
While the broader class of arylpropionic acid derivatives is known for its anti-inflammatory potential, specific biological activities are highly dependent on the exact molecular structure.[6][7] Without dedicated studies on this compound, it is not possible to provide the requested detailed application notes, experimental protocols, or data tables.
For researchers interested in the anti-inflammatory potential of phenylpropanoic acid derivatives, the available literature on compounds like MMPP could serve as a starting point for designing studies on novel derivatives. The experimental protocols used for these related compounds would likely be adaptable for investigating new molecules within this chemical class.
Should you be interested in the detailed application notes and protocols for the structurally related and studied compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), please let us know.
References
- 1. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-Methoxyphenyl)-2-phenylpropanoic acid
For Research Use Only. Not for use in diagnostic procedures.
Product Description
Chemical Name: 3-(4-Methoxyphenyl)-2-phenylpropanoic acid CAS Number: 4314-68-5[1] Molecular Formula: C₁₆H₁₆O₃[2] Molecular Weight: 256.30 g/mol [1] Structure:
Hypothesized Biological Activity
While direct research on this compound is limited, derivatives of phenylpropanoic acid have been investigated for a range of biological activities, including the modulation of key signaling pathways. For instance, certain derivatives have been explored as G protein-coupled receptor 40 (GPR40) agonists for the potential treatment of type 2 diabetes, and as inhibitors of the STAT3 signaling pathway in the context of inflammatory diseases like rheumatoid arthritis.[3][4]
Based on the structural similarities to known bioactive molecules, it is hypothesized that this compound may act as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically targeting STAT3 activation. The following application notes and protocols are provided as a general framework for investigating this hypothesized activity.
Data Presentation: Hypothetical Inhibitory Activity
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against STAT3 phosphorylation in a human cell line (e.g., HeLa) stimulated with Interleukin-6 (IL-6).
| Assay Type | Cell Line | Stimulant | IC₅₀ (µM) |
| p-STAT3 (Tyr705) Inhibition Assay | HeLa | IL-6 (10 ng/mL) | 12.5 |
| STAT3-luciferase Reporter Assay | HEK293T | IL-6 (10 ng/mL) | 25.8 |
Experimental Protocols
Protocol 1: Cell-Based STAT3 Phosphorylation Inhibition Assay
This protocol describes a method to determine the IC₅₀ value of this compound for the inhibition of IL-6-induced STAT3 phosphorylation.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IL-6
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Plating: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed 5 x 10⁵ cells per well in 6-well plates and allow to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Pre-treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Cell Stimulation: Stimulate the cells with 10 ng/mL of IL-6 for 30 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with 100 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 and then to the loading control (GAPDH). Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol 2: STAT3-Luciferase Reporter Assay
This protocol outlines a method to assess the effect of this compound on STAT3 transcriptional activity.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro])
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant Human IL-6
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Plating: Seed HEK293T cells in a 24-well plate at a density of 1 x 10⁵ cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the STAT3-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with serum-free DMEM containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add 10 ng/mL of IL-6 to the wells and incubate for an additional 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the IL-6 stimulated control and determine the IC₅₀ value.
Visualizations
Caption: Hypothesized mechanism of action for this compound in the JAK/STAT3 pathway.
Caption: Experimental workflow for the cell-based STAT3 phosphorylation inhibition assay.
References
- 1. parchem.com [parchem.com]
- 2. PubChemLite - 3-(4-methoxyphenyl)-2-phenylpropionic acid (C16H16O3) [pubchemlite.lcsb.uni.lu]
- 3. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on two common synthetic routes: Malonic Ester Synthesis and the Reformatsky Reaction.
Route 1: Malonic Ester Synthesis
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in malonic ester synthesis can stem from several factors. Incomplete deprotonation of the malonic ester is a common issue. Ensure your base (e.g., sodium ethoxide) is fresh and the solvent (e.g., absolute ethanol) is anhydrous, as the presence of water will consume the base. Also, verify the purity of your starting materials, as impurities can interfere with the reaction. Inadequate reaction time or temperature can also lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Finally, consider the possibility of dialkylation, where the product is further alkylated by the benzyl halide. Using a slight excess of the malonic ester can help to minimize this side reaction.
-
-
Question: I am observing a significant amount of a dialkylated byproduct. How can I prevent this?
-
Answer: The formation of a dialkylated product is a known side reaction in malonic ester synthesis.[1] To minimize this, you can try adding the base to a solution of the malonic ester and the alkylating agent, rather than the other way around. This ensures that the enolate is consumed by the alkylating agent as soon as it is formed, reducing the chance of a second deprotonation and alkylation of the desired product. Using a less reactive alkylating agent or a bulkier malonic ester can also sterically hinder the second alkylation.
-
-
Question: The hydrolysis of the diester is incomplete, or the decarboxylation is not proceeding as expected. What should I do?
-
Answer: For complete hydrolysis of the diethyl ester, ensure you are using a sufficient excess of a strong base (like NaOH or KOH) and heating the reaction for an adequate amount of time. After hydrolysis, it is crucial to fully acidify the reaction mixture to protonate the carboxylate before attempting decarboxylation. Incomplete acidification will result in a poor yield of the final product. Decarboxylation typically requires heating. If it is sluggish, you can try a higher temperature or a different solvent.
-
Route 2: Reformatsky Reaction
-
Question: The Reformatsky reaction is not initiating. What could be the problem?
-
Answer: The most common reason for a sluggish or non-starting Reformatsky reaction is the deactivation of the zinc metal due to an oxide layer. Activating the zinc is crucial for a successful reaction.[2] This can be achieved by treating the zinc dust with a small amount of iodine, 1,2-dibromoethane, or dilute HCl, followed by washing with an anhydrous solvent like ether or THF. Ensuring all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) will also prevent deactivation of the zinc by moisture or oxygen.
-
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Question: My yield of the β-hydroxy ester intermediate is low. How can I optimize this step?
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Answer: Low yields can be due to several factors. Ensure the α-halo ester is pure and the carbonyl compound (in this case, a precursor to the 4-methoxyphenyl group) is free of impurities. The reaction temperature can also play a role; some Reformatsky reactions benefit from gentle heating to initiate, while others proceed well at room temperature. Experimenting with different solvents, such as THF, dioxane, or a mixture, can also impact the yield.
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Question: I am having difficulty with the dehydration of the β-hydroxy ester to the α,β-unsaturated ester, or the subsequent reduction to the final product. What are some troubleshooting tips?
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Answer: Dehydration is typically acid-catalyzed. If this step is proving difficult, you can try a stronger acid or a different dehydration agent. For the reduction of the α,β-unsaturated ester, ensure your reducing agent (e.g., H₂ over a palladium catalyst) is active and that the reaction is carried out under the appropriate pressure and for a sufficient duration. Catalyst poisoning can be an issue, so ensure your substrate is purified before the reduction step.
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Frequently Asked Questions (FAQs)
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Q1: Which synthetic route is generally preferred for the synthesis of this compound?
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A1: Both the malonic ester synthesis and the Reformatsky reaction are viable routes. The malonic ester synthesis is often favored for its versatility and the widespread availability of the starting materials.[1][3] However, the Reformatsky reaction can be a good alternative, particularly if specific stereochemistry is desired and a suitable chiral auxiliary is employed.
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Q2: What are the key safety precautions to consider during these syntheses?
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A2: Both synthetic routes involve hazardous materials. Sodium ethoxide is a strong base and is corrosive. Alkyl halides are often toxic and lachrymatory. The Reformatsky reaction uses finely divided zinc dust, which can be pyrophoric. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all reagents with care. Ensure that all reactions are properly quenched before workup.
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Q3: How can I purify the final product?
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A3: The final product, this compound, is a solid at room temperature. Purification can typically be achieved by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or toluene. Column chromatography can also be used for purification if necessary.
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Q4: Can I use a different base for the malonic ester synthesis?
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A4: While sodium ethoxide in ethanol is common, other bases like potassium tert-butoxide in THF can also be used. However, it is important to match the alkoxide base to the ester to prevent transesterification, which would lead to a mixture of products.[1]
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Q5: Are there alternative methods for activating zinc for the Reformatsky reaction?
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A5: Yes, besides treatment with iodine or acids, using a zinc-copper couple, prepared by treating zinc dust with a copper(II) acetate solution, can enhance reactivity. Sonication has also been reported to promote the Reformatsky reaction.
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Data Presentation
The following table summarizes typical yield ranges for the key steps in the synthesis of this compound via the two discussed routes. Please note that actual yields will vary depending on the specific reaction conditions and the scale of the synthesis.
| Synthetic Route | Step | Typical Yield Range |
| Malonic Ester Synthesis | Alkylation of diethyl phenylmalonate | 60-80% |
| Hydrolysis and Decarboxylation | 70-90% | |
| Overall Yield | 42-72% | |
| Reformatsky Reaction | Formation of β-hydroxy ester | 50-75% |
| Dehydration and Reduction | 60-85% | |
| Overall Yield | 30-64% |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of Diethyl 2-(4-methoxybenzyl)-2-phenylmalonate
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
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To the resulting sodium ethoxide solution, add diethyl phenylmalonate (1.0 eq) dropwise at room temperature.
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Stir the mixture for 30 minutes to ensure complete formation of the enolate.
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Add 4-methoxybenzyl chloride (1.0 eq) dropwise to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
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Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-(4-methoxybenzyl)-2-phenylmalonate.
Step 2: Hydrolysis and Decarboxylation
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To the crude diester from the previous step, add a solution of potassium hydroxide (3.0 eq) in ethanol/water (1:1).
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Heat the mixture to reflux for 4 hours or until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
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Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2. A precipitate should form.
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Heat the acidified mixture to reflux for 2-3 hours to effect decarboxylation.
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Cool the mixture to room temperature and collect the solid product by filtration.
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Wash the solid with cold water and dry under vacuum.
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Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Protocol 2: Synthesis via Reformatsky Reaction (Conceptual Outline)
This outlines the key transformations; specific reagents would need to be selected.
Step 1: Formation of the β-hydroxy ester
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Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous THF under an inert atmosphere until the color of iodine disappears.
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To the activated zinc suspension, add a solution of a suitable α-bromo phenylacetate ester (e.g., ethyl 2-bromo-2-phenylacetate) and 4-methoxybenzaldehyde in anhydrous THF.
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The reaction may require gentle heating to initiate. Once started, maintain the reaction at a gentle reflux for 2-4 hours.
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Cool the reaction and quench by the slow addition of saturated aqueous ammonium chloride.
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Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-hydroxy ester.
Step 2: Dehydration and Reduction
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The crude β-hydroxy ester can be dehydrated to the corresponding α,β-unsaturated ester using an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water.
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The resulting unsaturated ester is then reduced. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.
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The final step would be the hydrolysis of the ester to the carboxylic acid, similar to the final step in the malonic ester synthesis protocol.
Visualizations
Caption: Experimental workflow for the malonic ester synthesis route.
References
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid. The information is designed to address common issues encountered during synthesis, helping to improve yield, purity, and overall success of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: A prevalent and versatile method for the synthesis of this compound is the Malonic Ester Synthesis. This multi-step process allows for the sequential introduction of the phenyl and 4-methoxybenzyl groups onto the central carbon atom, followed by hydrolysis and decarboxylation to yield the final product.
Q2: What are the starting materials and key reagents required for the Malonic Ester Synthesis of this compound?
A2: The typical starting materials and reagents include:
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Diethyl malonate: The core building block.
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Sodium ethoxide: A strong base for the deprotonation of diethyl malonate.
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Benzyl halide (e.g., benzyl bromide): The electrophile for the first alkylation.
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4-Methoxybenzyl halide (e.g., 4-methoxybenzyl chloride): The electrophile for the second alkylation.
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Strong acid (e.g., HCl) or base (e.g., NaOH): For the hydrolysis of the diester.
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Heat: To promote decarboxylation.
Q3: What are the most common byproducts I should expect in this synthesis?
A3: The most common byproducts in the malonic ester synthesis of this compound include dialkylated species, unreacted starting materials, and intermediates from incomplete reactions.[1] Specific byproducts are detailed in the troubleshooting section below.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of the alkylation steps. By comparing the reaction mixture to the starting diethyl malonate and the expected mono- and di-alkylated products, one can observe the consumption of reactants and the formation of intermediates. For the hydrolysis and decarboxylation steps, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative analysis.
Q5: What is a general purification strategy for the final product?
A5: Purification of the final carboxylic acid product typically involves an acid-base extraction. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and subsequently acidified (e.g., with HCl) to precipitate the purified carboxylic acid. The solid product can then be collected by filtration and further purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Malonic Ester Synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base (e.g., sodium ethoxide) may be old, hydrated, or used in insufficient quantity. 2. Inactive Alkyl Halides: The benzyl bromide or 4-methoxybenzyl chloride may have degraded. 3. Insufficient Reaction Time or Temperature: The alkylation or hydrolysis/decarboxylation steps may not have gone to completion. | 1. Use freshly prepared or properly stored sodium ethoxide. Ensure anhydrous conditions. 2. Use fresh, high-purity alkyl halides. 3. Monitor the reaction by TLC or HPLC and adjust reaction times and temperatures accordingly. Refluxing during alkylation and hydrolysis is typically required. |
| Presence of Multiple Spots on TLC After Alkylation | 1. Mixture of Mono- and Di-alkylated Products: Incomplete second alkylation or competing side reactions. 2. Presence of Starting Material: Incomplete first or second alkylation. | 1. Ensure the use of a slight excess of the second alkylating agent (4-methoxybenzyl chloride). Optimize reaction time and temperature for the second alkylation. 2. Check the quality and quantity of the base and alkylating agents. |
| Final Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Oily byproducts such as the dialkylated ester can prevent crystallization. 2. Incomplete Hydrolysis or Decarboxylation: The presence of the intermediate diester or diacid can result in an impure, oily product. | 1. Purify the crude product using column chromatography before attempting crystallization. 2. Ensure the hydrolysis and decarboxylation steps are complete by using a sufficient excess of acid/base and adequate heating. |
| Product Contaminated with Diethyl Malonate | Incomplete Alkylation: The initial diethyl malonate has not fully reacted. | Use a slight excess of the first alkylating agent (benzyl bromide) and ensure sufficient reaction time. |
| Product Contaminated with Diethyl Benzylmalonate | Incomplete Second Alkylation: The mono-alkylated intermediate has not fully reacted with the second alkylating agent. | Use a slight excess of 4-methoxybenzyl chloride and ensure adequate reaction time and temperature for the second alkylation step. |
| Product Contaminated with Diethyl Bis(4-methoxybenzyl)malonate or Diethyl Dibenzylmalonate | Competitive Dialkylation: The enolate of the mono-alkylated species reacts with a second molecule of the same alkylating agent.[1] | This is more likely if the alkylating agents are added together. A sequential addition of the base and each alkylating agent is crucial. |
| Product Contaminated with 2-Phenylmalonic Acid or 2-(4-Methoxybenzyl)malonic Acid | Incomplete Decarboxylation of a Mono-alkylated Byproduct: If mono-alkylated malonic esters are carried through the hydrolysis step, they will form the corresponding diacids which may not fully decarboxylate. | Ensure sufficient heating time and temperature during the decarboxylation step. |
| Product Contaminated with 2-(4-Methoxybenzyl)-2-phenylmalonic Acid | Incomplete Decarboxylation: The di-substituted malonic acid intermediate has not fully decarboxylated.[2] | Prolong the heating time or increase the temperature during the decarboxylation step. The use of a higher-boiling solvent might be necessary. |
Summary of Potential Byproducts and Intermediates
| Compound Name | Structure | Reason for Presence |
| Diethyl Benzylmalonate | EtOOC-CH(CH₂Ph)-COOEt | Incomplete second alkylation. |
| Diethyl (4-Methoxybenzyl)malonate | EtOOC-CH(CH₂C₆H₄OMe)-COOEt | Incomplete first alkylation if 4-methoxybenzyl halide is used first. |
| Diethyl Dibenzylmalonate | EtOOC-C(CH₂Ph)₂-COOEt | Dialkylation with benzyl bromide.[1] |
| Diethyl Bis(4-methoxybenzyl)malonate | EtOOC-C(CH₂C₆H₄OMe)₂-COOEt | Dialkylation with 4-methoxybenzyl chloride. |
| Diethyl Benzyl(4-methoxybenzyl)malonate | EtOOC-C(CH₂Ph)(CH₂C₆H₄OMe)-COOEt | Intermediate before hydrolysis. |
| 2-(4-Methoxybenzyl)-2-phenylmalonic Acid | HOOC-C(CH₂Ph)(CH₂C₆H₄OMe)-COOH | Incomplete decarboxylation.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Malonic Ester Synthesis
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: First Alkylation (Benzylation)
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.
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To this solution, add a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol dropwise at room temperature.
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After stirring for 30 minutes, add benzyl bromide (1.0 eq) dropwise.
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting diethyl malonate is consumed.
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Cool the reaction mixture to room temperature.
Step 2: Second Alkylation (4-Methoxybenzylation)
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To the cooled reaction mixture from Step 1, add a second portion of sodium ethoxide solution (1.05 eq) dropwise.
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Stir for 30 minutes at room temperature.
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Add 4-methoxybenzyl chloride (1.0 eq) dropwise.
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Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the mono-alkylated intermediate is consumed.
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Cool the reaction mixture to room temperature.
Step 3: Hydrolysis and Decarboxylation
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Remove the ethanol from the reaction mixture under reduced pressure.
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To the residue, add an excess of a 6 M aqueous solution of hydrochloric acid.
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Heat the mixture to reflux for 12-24 hours. Carbon dioxide evolution should be observed.
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Cool the reaction mixture to room temperature. The crude product may precipitate.
Step 4: Work-up and Purification
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Extract the cooled reaction mixture with diethyl ether or ethyl acetate (3 x volumes).
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Combine the organic layers and wash with a saturated sodium bicarbonate solution.
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Separate the aqueous layer containing the sodium salt of the product.
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Wash the aqueous layer with diethyl ether to remove any neutral impurities.
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Carefully acidify the aqueous layer with concentrated HCl until the product precipitates completely.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of common issues and resulting byproducts.
Caption: Reaction pathway for the synthesis of the target molecule.
References
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: A prevalent and effective method involves a two-step process:
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Perkin-like Condensation: The reaction of 4-methoxybenzaldehyde with phenylacetic anhydride using a weak base as a catalyst to form an α,β-unsaturated acid intermediate, 3-(4-methoxyphenyl)-2-phenylpropenoic acid.[1][2]
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Reduction: The subsequent hydrogenation of the unsaturated intermediate to yield the final product, this compound. This can be achieved through catalytic hydrogenation.[3]
An alternative route could be a variation of the malonic ester synthesis.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be utilized.[4][5]
Q3: What are the expected yields for this synthesis?
A3: The yields can vary significantly based on the optimization of reaction conditions. The Perkin-like condensation step can have yields ranging from 60-85%, while the reduction step is typically high-yielding, often exceeding 90%, assuming the catalyst is active.
Q4: What are the critical parameters to control for a successful synthesis?
A4: Key parameters to control include:
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Temperature: Both the condensation and reduction steps are sensitive to temperature.
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Purity of Reagents: Impurities in the starting materials can lead to side reactions or poison the catalyst in the reduction step.[4]
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Catalyst Activity: For the hydrogenation step, the activity of the catalyst (e.g., Palladium on carbon) is crucial for a complete reaction.[4]
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Reaction Time: Monitoring the reaction to determine the optimal reaction time is essential to prevent the formation of byproducts due to prolonged reaction times.
Troubleshooting Guides
Low or No Product Yield in Condensation Step
Q: I am getting a low yield or no product in the Perkin-like condensation of 4-methoxybenzaldehyde and phenylacetic anhydride. What could be the issue?
A: This issue can arise from several factors:
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Insufficient Base: The weak base (e.g., triethylamine or sodium acetate) is crucial for the formation of the carbanion from the anhydride.[2] Ensure the base is anhydrous and used in the correct stoichiometric amount.
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Reaction Temperature: The condensation reaction often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.
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Water in the Reaction: The presence of water can hydrolyze the anhydride and inhibit the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
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Purity of Aldehyde: Impurities in the 4-methoxybenzaldehyde, such as the corresponding carboxylic acid, can interfere with the reaction.
Incomplete Reduction
Q: The reduction of 3-(4-methoxyphenyl)-2-phenylpropenoic acid is not going to completion. What are the potential causes and solutions?
A: Incomplete hydrogenation can be attributed to several factors related to the catalyst and reaction conditions:[4]
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Catalyst Deactivation: The Palladium on Carbon (Pd/C) catalyst may be old or have lost its activity. Using a fresh batch of catalyst is recommended. Impurities from the previous step can also poison the catalyst.[4]
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Insufficient Hydrogen Pressure: The reaction might require a higher hydrogen pressure to proceed to completion. Utilizing a Parr hydrogenator or a similar apparatus can help maintain the required pressure.[4]
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Poor Mixing: Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen, resulting in an incomplete reaction.
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Solvent Choice: The choice of solvent can influence the efficiency of the hydrogenation. Common solvents for this type of reaction include ethanol, methanol, and ethyl acetate.[4]
Product Purification Challenges
Q: I am having difficulty purifying the final product, this compound. What are some effective purification methods?
A: The final product can typically be purified by recrystallization. A suitable solvent system can be determined by testing the solubility of the crude product in various solvents. Common solvent systems for recrystallization of carboxylic acids include ethanol/water, ethyl acetate/hexane, or toluene. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.
Experimental Protocols
Step 1: Synthesis of 3-(4-methoxyphenyl)-2-phenylpropenoic acid (Perkin-like Condensation)
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxybenzaldehyde (1 equivalent), phenylacetic anhydride (1.5 equivalents), and triethylamine (2 equivalents).
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Reaction: Heat the reaction mixture to 140-150 °C in an oil bath and maintain this temperature for 5-7 hours.
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Work-up: After cooling to room temperature, add a 10% aqueous sodium carbonate solution to the reaction mixture and heat until all the solid has dissolved.
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Extraction: Cool the mixture and extract with diethyl ether to remove any unreacted aldehyde.
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Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates.
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Isolation: Filter the solid product, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound (Reduction)
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Setup: In a hydrogenation vessel, dissolve the 3-(4-methoxyphenyl)-2-phenylpropenoic acid (1 equivalent) in ethanol.
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Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approximately 5-10 mol%).[4]
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Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) using a Parr hydrogenator.[4]
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Reaction: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases, or until TLC analysis indicates the complete consumption of the starting material.
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Filtration: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Data Presentation
Table 1: Reaction Condition Optimization for Perkin-like Condensation
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | 140 | 5 | 75 |
| 2 | Triethylamine | 150 | 5 | 82 |
| 3 | Triethylamine | 160 | 5 | 78 (with byproduct formation) |
| 4 | Sodium Acetate | 150 | 7 | 68 |
Table 2: Catalyst Loading for Hydrogenation
| Entry | Catalyst | Catalyst Loading (mol%) | H₂ Pressure (psi) | Time (h) | Yield (%) |
| 1 | 10% Pd/C | 5 | 50 | 6 | 92 |
| 2 | 10% Pd/C | 10 | 50 | 4 | 95 |
| 3 | 5% Pd/C | 10 | 50 | 6 | 88 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
While the exact impurity profile depends on the synthetic route, common impurities may include:
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Unreacted starting materials: Such as 4-methoxyphenylacetic acid, benzaldehyde, or related precursors.
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Byproducts of the reaction: These can vary significantly with the chosen synthesis. For instance, in a Reformatsky-type reaction, byproducts from self-condensation of the reactants might be present.
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Solvent residues: Residual solvents from the reaction or initial work-up can be trapped in the crude product.
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Over-alkylation or side-chain reaction products: Depending on the reaction conditions, impurities from undesired reactions on the aromatic rings or the propanoic acid chain may form.
Q2: My crude product is an oil and won't solidify. What should I do?
"Oiling out" is a common issue. Here are a few troubleshooting steps:
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Trituration: Try adding a non-polar solvent in which the desired product is poorly soluble (e.g., hexanes or diethyl ether) and vigorously stirring or sonicating the mixture. This can often induce crystallization.
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Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Residual solvent can act as an impurity and prevent crystallization.
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Seed Crystals: If you have a small amount of pure, solid product, adding a "seed crystal" to the oil can initiate crystallization.
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Gradual Cooling: If attempting crystallization from a solvent, allow the solution to cool slowly to room temperature before placing it in a cold bath. Rapid cooling can favor oil formation.
Q3: What is the best method to purify this compound?
The optimal purification method depends on the nature and quantity of the impurities. A multi-step approach is often most effective:
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Liquid-Liquid Extraction: An initial acid-base extraction is highly effective for separating the acidic product from neutral and basic impurities.
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Recrystallization: This is a powerful technique for removing small amounts of closely related impurities and achieving high purity.
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Column Chromatography: For complex mixtures or to separate impurities with very similar properties to the product, column chromatography is the method of choice.
Troubleshooting Guides
Recrystallization
Recrystallization is a critical technique for achieving high purity. However, several challenges can arise.
Problem: Oiling Out Instead of Crystallizing
| Possible Cause | Solution |
| Solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Cooling rate is too rapid. | Allow the flask to cool to room temperature on the benchtop before moving to an ice bath. Insulating the flask can also help slow the cooling process.[1] |
| Inappropriate solvent. | The solvent may be too "good," keeping the compound dissolved. Experiment with a different solvent or a solvent/anti-solvent system (e.g., ethanol/water, ethyl acetate/heptane). |
| Melting point of the compound is lower than the boiling point of the solvent. | The compound may be melting before it dissolves. Try a lower-boiling point solvent. |
Problem: Poor or No Crystal Formation
| Possible Cause | Solution |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[1] |
| Solution is not sufficiently supersaturated. | Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Insufficient cooling. | Ensure the solution has been cooled to a low enough temperature. An ice bath or even a dry ice/acetone bath may be necessary.[1] |
Problem: Low Recovery of Crystals
| Possible Cause | Solution |
| Too much solvent used. | The product remains in the mother liquor. Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| Crystals are too fine and pass through the filter paper. | Use a finer porosity filter paper or a Büchner funnel with a filter aid. |
| Premature crystallization during hot filtration. | Use a heated funnel or pre-heat the filtration apparatus. Add a small amount of extra hot solvent before filtering. |
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Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for arylpropanoic acids include ethanol, isopropanol, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes.
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography
Column chromatography is effective for separating complex mixtures.
Problem: Poor Separation of Product and Impurities
| Possible Cause | Solution |
| Inappropriate mobile phase. | Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation (Rf of the product should be around 0.3-0.4). A gradient elution may be necessary. |
| Column overloading. | Use a larger column or load less crude material. The amount of crude product should typically be 1-5% of the weight of the silica gel. |
| Poorly packed column. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
Problem: Product is Tailing on the Column
| Possible Cause | Solution |
| Strong interaction of the carboxylic acid with the silica gel. | Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase. This will protonate the carboxylic acid and reduce its interaction with the stationary phase, leading to sharper peaks. |
Problem: Product is Stuck on the Column
| Possible Cause | Solution |
| Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Strong irreversible adsorption. | This can happen with very polar compounds on silica. Consider using a different stationary phase, such as alumina or reverse-phase silica. |
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.
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Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting with the chosen mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Liquid-Liquid Extraction
This is an excellent first-pass purification step to remove non-acidic impurities.
Problem: Emulsion Formation at the Interface
| Possible Cause | Solution |
| Vigorous shaking. | Gently invert the separatory funnel instead of shaking vigorously. |
| High concentration of solutes. | Dilute the mixture with more of both the aqueous and organic phases. |
| Presence of fine particulate matter. | Filter the entire mixture through a pad of celite or glass wool. |
| Similar densities of the two phases. | Add brine (saturated NaCl solution) to the aqueous layer to increase its density and help break the emulsion. |
Problem: Poor Recovery of the Product
| Possible Cause | Solution |
| Incomplete extraction from the organic layer. | Perform multiple extractions with the aqueous base (e.g., 3 x 50 mL instead of 1 x 150 mL). |
| Incomplete precipitation upon acidification. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the carboxylic acid. Cool the solution in an ice bath to decrease the solubility of the product. |
| Product is somewhat soluble in the aqueous layer. | After acidification, extract the product back into an organic solvent like ethyl acetate or dichloromethane. |
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The this compound will move into the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.
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Separation: Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., concentrated HCl or 3 M H₂SO₄) until the pH is less than 2. The pure product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. Alternatively, extract the acidified aqueous layer with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Data Presentation
Table 1: Typical Purity and Yield after Different Purification Methods
| Purification Method | Typical Purity (%) | Expected Yield (%) | Notes |
| Liquid-Liquid Extraction | >90% | >95% | Excellent for removing neutral and basic impurities. |
| Recrystallization | >98% | 70-90% | Effective for removing small amounts of closely related impurities. |
| Column Chromatography | >99% | 60-80% | Best for complex mixtures and achieving the highest purity. |
Note: These are general estimates. Actual purity and yield will vary depending on the quality of the crude material and the specific experimental conditions.
Visualizations
References
Technical Support Center: 3-(4-Methoxyphenyl)-2-phenylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experiments with 3-(4-methoxyphenyl)-2-phenylpropanoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent analytical results or loss of compound potency over time.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. For long-term storage, consider refrigeration (-20°C) in a tightly sealed container.
-
Solvent Stability: If the compound is in solution, assess the stability in the chosen solvent. Some organic solvents can promote degradation over time. Prepare fresh solutions for each experiment whenever possible.
-
pH Sensitivity: The carboxylic acid moiety may be susceptible to pH-dependent degradation. Evaluate the pH of your experimental solutions and buffer if necessary.
-
Conduct a Forced Degradation Study: To identify the primary degradation pathways, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in pinpointing the cause of instability.
-
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use techniques like LC-MS or GC-MS to identify the mass of the unknown peaks and propose potential structures of the degradation products.
-
Review Experimental Conditions: Analyze the experimental workflow to identify potential stressors. For example, prolonged exposure to light or elevated temperatures during sample preparation can lead to degradation.
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Develop a Stability-Indicating Method: Optimize your analytical method to ensure baseline separation between the parent compound and all potential degradation products. This is crucial for accurate quantification. Information on developing such methods can be found in various pharmaceutical analysis guidelines.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, potential degradation pathways include:
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Oxidation: The methoxy group on the phenyl ring can be susceptible to oxidation, potentially leading to the formation of a phenol or other oxidative products.
-
Decarboxylation: The propanoic acid side chain may undergo decarboxylation at elevated temperatures, resulting in the loss of carbon dioxide.
-
Photodegradation: Aromatic compounds can be sensitive to light, which may induce cleavage of the ether linkage or other photochemical reactions.
-
Hydrolysis: While generally stable, under extreme pH conditions, the ether linkage of the methoxy group could potentially be hydrolyzed.
Q2: How should I prepare and store solutions of this compound to minimize degradation?
A2: To ensure the stability of your solutions:
-
Use high-purity solvents and prepare solutions fresh for each experiment.
-
If solutions need to be stored, keep them at low temperatures (2-8°C or -20°C) in amber vials to protect from light.
-
For aqueous solutions, consider using buffers to maintain a stable pH.
-
Before use, visually inspect solutions for any signs of precipitation or color change, which may indicate degradation.
Q3: My experiment involves heating. At what temperature does this compound start to degrade?
Q4: I am observing poor solubility of the compound in my aqueous buffer. What can I do?
A4: Poor aqueous solubility is a common issue. Consider the following:
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Co-solvents: Use a small percentage of a water-miscible organic solvent like acetonitrile, methanol, or DMSO to aid dissolution. Ensure the co-solvent does not interfere with your experiment or analytical method.
-
pH adjustment: The solubility of carboxylic acids is pH-dependent. Increasing the pH above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble carboxylate salt.
-
Sonication: Gentle sonication can help in dissolving the compound.
Data Presentation
To systematically assess the stability of this compound, it is crucial to record data from forced degradation studies in a structured manner. The following table provides a template for summarizing your results.
| Stress Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants | Major Degradant (Area %) |
| 0.1 M HCl | 24 hours | 60 | e.g., 5.2 | e.g., 2 | e.g., DP1 (3.8%) |
| 0.1 M NaOH | 24 hours | 60 | e.g., 12.8 | e.g., 3 | e.g., DP2 (9.5%) |
| 3% H₂O₂ | 24 hours | 25 | e.g., 8.1 | e.g., 1 | e.g., DP3 (7.2%) |
| Thermal | 48 hours | 80 | e.g., 3.5 | e.g., 1 | e.g., DP4 (2.9%) |
| Photolytic (UV) | 24 hours | 25 | e.g., 15.3 | e.g., 4 | e.g., DP5 (11.0%) |
Note: The data in this table is hypothetical and should be replaced with your experimental findings.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
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Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and keep it in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark for the same duration.
3. Sample Analysis:
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After the specified duration, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
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Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
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Calculate the percentage of degradation for the parent compound.
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Determine the number and relative abundance of degradation products.
Visualizations
The following diagrams illustrate a hypothetical degradation pathway and a typical experimental workflow for stability testing.
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for stability testing of a new chemical entity.
References
Technical Support Center: HPLC Separation of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Category 1: Peak Resolution and Selectivity
Q1: My enantiomers are not separating and are showing up as a single peak (co-elution). What should I do?
A1: Co-elution of enantiomers is the primary challenge in chiral chromatography and indicates that the method lacks the necessary selectivity. A systematic approach is required.
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Confirm Chiral Stationary Phase (CSP): Ensure you are using a chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating arylpropionic acid derivatives.[1][2]
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Mobile Phase Optimization:
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Solvent Composition: The type and ratio of organic modifier (e.g., ethanol, isopropanol, acetonitrile) in the mobile phase are critical.[2] Systematically vary the percentage of the organic modifier. For reversed-phase chiral chromatography, a common mobile phase involves a mixture of an aqueous buffer and acetonitrile.[3][4][5]
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pH Adjustment: Since this compound is an acidic compound, the mobile phase pH is a powerful tool to control retention and selectivity.[6] For acidic analytes, using a buffered mobile phase at a low pH (e.g., pH 2-4) suppresses the ionization of the carboxylic acid group, leading to better retention and potentially improved chiral recognition.[7][8][9] It is often recommended to work at a pH at least 2 units away from the analyte's pKa.[6]
-
Additives: For normal-phase separations, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) can significantly impact selectivity, depending on the nature of the analyte-CSP interaction.[10]
-
-
Temperature: Adjusting the column temperature can alter selectivity. Lowering the temperature often increases resolution in chiral separations, though in some cases, an increase in temperature can have a positive effect.[2]
Q2: I have two peaks, but they are not baseline-resolved. How can I improve the resolution?
A2: Poor resolution (Rs < 1.5) compromises accurate quantification. Resolution is a function of efficiency (N), selectivity (α), and retention (k).
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Optimize Selectivity (α): This has the largest impact on resolution.[6] Follow the mobile phase optimization steps described in Q1 (adjusting organic modifier ratio, pH, and additives).
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Increase Efficiency (N):
-
Lower Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution.
-
Check for Voids: A void at the column inlet can cause peak broadening and reduce efficiency.[11][12] This may require column replacement.
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Use a Longer Column or Smaller Particle Size: If available, a longer column or a column packed with smaller particles will provide more theoretical plates and higher efficiency.
-
-
Increase Retention (k):
Category 2: Peak Shape Issues
Q1: My peaks are tailing. What is the cause and how can I fix it?
A1: Peak tailing, where the peak is asymmetrically skewed to the right, is a common problem that affects integration and resolution.[14][15]
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Secondary Interactions: For acidic compounds like yours, a primary cause of tailing is interaction with active sites, such as residual silanol groups on a silica-based stationary phase.[14]
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Column Overload: Injecting too much sample can lead to tailing.[11][16]
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Contamination: A blocked column frit or contamination at the head of the column can distort peak shape.[11]
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Solution: Backflush the column (if permitted by the manufacturer) or use a guard column to protect the analytical column from contaminants.[14]
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Q2: My peaks are fronting (leading). What does this mean?
A2: Peak fronting, or a "shark-fin" shape, is less common than tailing but can also indicate problems.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[11]
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Solution: Dissolve the sample in the mobile phase itself or in a weaker solvent.[16]
-
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Column Overload: Severe mass overload can also cause fronting.[16]
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Solution: Reduce the concentration of the injected sample.
-
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Column Degradation: If all peaks are fronting, it could indicate a physical problem with the column packing, such as a void.[11]
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Solution: Replace the column.
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Q3: Why are my peaks splitting into two or showing shoulders?
A3: Split peaks suggest that the analyte is entering the column as two distinct bands.
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Injection Solvent Effect: Injecting a large volume of a sample dissolved in a strong, non-mobile phase solvent is a common cause.[15][16]
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Solution: Prepare the sample in the mobile phase. If this is not possible, reduce the injection volume.[16]
-
-
Partially Blocked Frit: Contamination on the column inlet frit can disrupt the sample flow path.[11]
-
Solution: Try backflushing the column or replacing the inlet frit. Using a guard column is a good preventative measure.[14]
-
-
Column Void/Collapse: A void or channel in the column packing can cause the sample band to split.[14][16] This usually affects all peaks in the chromatogram.
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Solution: The column needs to be replaced.
-
Data & Protocols
Table 1: Typical Starting Conditions for Chiral HPLC of Profen Analogs
The following table provides example starting conditions based on published methods for similar arylpropionic acid derivatives, which can be adapted for this compound.
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Reversed-Phase) | Condition 3 (Normal-Phase) | Reference(s) |
| Stationary Phase | Chiralcel OJ-R (150 x 4.6 mm) | α-Acid Glycoprotein (AGP) (10 cm x 4.0 mm) | Chiralpak AD-H (250 x 4.6 mm) | [4][10][17] |
| Mobile Phase | Acetonitrile / Water (35:65 v/v) | 100 mM Phosphate Buffer (pH 7.0) | n-Hexane / 2-Propanol / TFA (90:10:0.1 v/v/v) | [4][10][17] |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min | [4][9][10] |
| Temperature | 25 °C | Ambient | Ambient | [9] |
| Detection | UV at 220-230 nm | UV at 225 nm | UV at 230 nm | [9][10][17] |
Note: TFA = Trifluoroacetic acid. These are starting points and require optimization.
Protocol 1: General Sample Preparation for HPLC Analysis
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. The ideal solvent is one that is compatible with the mobile phase.[18]
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Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.[18]
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Dilution: Dilute the stock solution to the desired final concentration (e.g., 10-50 µg/mL) using the mobile phase as the diluent.
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Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could block the column frit.[18]
Protocol 2: Mobile Phase Preparation (Buffered, Reversed-Phase)
-
Aqueous Buffer Preparation (e.g., 20 mM Phosphate Buffer, pH 3.0):
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Weigh the appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in HPLC-grade water (e.g., 2.72 g per 1 L).
-
Adjust the pH to 3.0 using phosphoric acid. Always measure and adjust the pH of the aqueous component before mixing with the organic solvent.[7]
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Filter the buffer through a 0.22 µm membrane filter to remove particulates.
-
-
Organic Solvent: Use HPLC-grade acetonitrile or methanol.
-
Mixing: Prepare the final mobile phase by mixing the aqueous buffer and the organic solvent in the desired ratio (e.g., 65:35 v/v aqueous:organic).
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Degassing: Degas the final mobile phase mixture using vacuum filtration, sonication, or helium sparging to prevent air bubbles from interfering with the pump and detector.[19][20]
Visualized Workflows
Troubleshooting Workflow for Poor Peak Resolution
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. moravek.com [moravek.com]
- 9. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mastelf.com [mastelf.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. bvchroma.com [bvchroma.com]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. benchchem.com [benchchem.com]
- 19. mastelf.com [mastelf.com]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Optimizing Crystallization of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound, this compound, is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This is a common issue, especially with compounds that have flexible structures or when the solution is highly supersaturated. Here are several strategies to address this:
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Reduce Supersaturation: Oiling out is often caused by the solution becoming supersaturated too quickly. Try slowing down the cooling process. You can do this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help achieve a slower cooling rate.[1]
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Solvent System Modification: The choice of solvent is critical. If you are using a single solvent, consider a mixed-solvent system (solvent/anti-solvent). Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly. Common solvent systems for carboxylic acids include ethanol/water, acetone/hexane, and ethyl acetate/heptane.
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Seeding: Introducing a small seed crystal of pure this compound can provide a nucleation site for crystal growth to occur, bypassing the formation of an oil. Add the seed crystal when the solution is saturated but not yet oily.
-
Increase Solvent Volume: Using a slightly larger volume of the solvent can help to keep the compound in solution at a lower temperature, potentially below the temperature at which it oils out.[1]
Q2: No crystals are forming even after the solution has been cooling for an extended period. What is the problem?
A2: A lack of crystal formation is usually due to either insufficient supersaturation or the solution being too dilute.
-
Induce Nucleation: If the solution is supersaturated but no crystals have formed, you can try to induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can act as nucleation sites.
-
Concentrate the Solution: If the solution is too dilute, you will need to increase the concentration. This can be done by gently heating the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid crystallization and the trapping of impurities.
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Re-evaluate Your Solvent Choice: It's possible the compound is too soluble in the chosen solvent, even at low temperatures. Re-screening for a solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is recommended.
Q3: The crystallization yield is very low. How can I improve it?
A3: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.
-
Optimize Solvent Volume: Using the minimum amount of hot solvent necessary to fully dissolve the compound will maximize the recovery of crystals upon cooling. However, be mindful that using too little solvent can cause premature crystallization and trap impurities.[1]
-
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation. An ice bath or even a refrigerator can be used for this purpose.
-
Second Crop of Crystals: After filtering the initial crystals, you can often obtain a second, less pure crop by concentrating the mother liquor (evaporating some of the solvent) and re-cooling.
-
Check for Solubility: The solubility of your compound in the wash solvent can also impact the yield. Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
Q4: The crystals are very small or needle-like. How can I obtain larger, more well-defined crystals?
A4: The formation of small or needle-like crystals is typically a result of rapid crystal growth. To encourage the formation of larger crystals, the rate of crystallization needs to be slowed down.
-
Slower Cooling: As mentioned previously, a slower cooling rate allows for more ordered crystal growth, leading to larger and better-formed crystals.
-
Solvent System: The solvent can influence crystal habit. Experimenting with different solvents or solvent mixtures can sometimes lead to different crystal morphologies. For example, solvents with higher polarity may favor the growth of certain crystal faces over others.[2][3]
-
Vapor Diffusion: For growing high-quality single crystals, a vapor diffusion setup can be very effective. This involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution gradually induces crystallization.[4]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
-
Alcohols: Ethanol, methanol, and isopropanol.
-
Ketones: Acetone.
-
Esters: Ethyl acetate.
-
Aromatic Hydrocarbons: Toluene.
-
Mixed-Solvent Systems: Ethanol/water, acetone/hexane, or ethyl acetate/heptane.
The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q2: How can I determine the optimal solvent ratio in a mixed-solvent system?
A2: To determine the optimal ratio, dissolve a small amount of your compound in a minimal amount of the "good" (high solubility) solvent at its boiling point. Then, slowly add the "poor" (low solubility) solvent dropwise until a persistent cloudiness appears. Add a few more drops of the "good" solvent to just redissolve the precipitate. This solution is now saturated and ready for slow cooling.
Q3: Is it possible for this compound to exist in different polymorphic forms?
A3: Yes, it is possible. Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties, such as melting point, solubility, and stability. The choice of solvent and the crystallization conditions (e.g., cooling rate, temperature) can influence which polymorphic form is obtained. If you observe different crystal habits or melting points under different crystallization conditions, you may be isolating different polymorphs. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to characterize and differentiate polymorphs.
Q4: How pure does my crude this compound need to be before attempting crystallization?
A4: For optimal results, the crude material should be as pure as possible. Significant amounts of impurities can inhibit crystallization, lead to oiling out, or become trapped in the crystal lattice, reducing the purity of the final product. If your crude material is highly impure, consider a preliminary purification step, such as column chromatography, before proceeding with crystallization.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) |
| Ethanol | 5.2 | 35.8 |
| Acetone | 8.1 | 42.3 |
| Ethyl Acetate | 3.5 | 28.9 |
| Toluene | 1.2 | 15.7 |
| Hexane | <0.1 | 0.5 |
| Water | <0.1 | 0.2 |
Note: This data is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Single-Solvent Crystallization of this compound
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Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add a magnetic stir bar.
-
Solvent Addition: Add a small amount of a suitable solvent (e.g., ethanol) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid has completely dissolved. Add a minimal excess of solvent to ensure the compound remains dissolved during hot filtration (if necessary).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Cover the flask with a watch glass.
-
Crystal Formation: Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Crystallization
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Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in a minimal amount of a "good" solvent (e.g., hot acetone).
-
Anti-Solvent Addition: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 7-9 from Protocol 1.
Visualizations
Caption: A generalized workflow for the crystallization of this compound.
Caption: A troubleshooting decision tree for common crystallization problems.
References
Technical Support Center: Synthesis of Arylpropionic Acids
Welcome to the Technical Support Center for the Synthesis of Arylpropionic Acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on common side reactions encountered during the synthesis of this important class of non-steroidal anti-inflammatory drugs (NSAIDs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Yield and Isomeric Impurities in Friedel-Crafts Acylation
Q1: I am performing a Friedel-Crafts acylation of a substituted benzene (e.g., isobutylbenzene for ibuprofen synthesis or 2-methoxynaphthalene for naproxen synthesis) and observing a low yield of the desired para-substituted product, along with other isomers. What are the common causes and how can I improve the regioselectivity?
A1: Low yield and the formation of isomeric impurities are common challenges in Friedel-Crafts acylation. The primary cause is the substitution pattern of the starting material, which directs the incoming acyl group to different positions on the aromatic ring.
Troubleshooting Steps:
-
Regioselectivity: The isobutyl group in isobutylbenzene is an ortho, para-director. While the para product is sterically favored, some ortho and even meta isomers can form. Similarly, the methoxy group in 2-methoxynaphthalene is a strong activating ortho, para-director, but acylation can occur at other positions. In the acylation of 2-methoxynaphthalene, 1-acetyl-2-methoxynaphthalene is often the major byproduct.
-
Catalyst Choice and Amount: The Lewis acid catalyst (e.g., AlCl₃) plays a crucial role. Using a stoichiometric amount is often necessary as the catalyst complexes with the product ketone. Insufficient catalyst can lead to an incomplete reaction.
-
Reaction Temperature: Temperature control is critical. Lower temperatures generally favor the formation of the thermodynamically more stable para isomer. Running the reaction at 0°C or even lower can significantly improve the desired product ratio.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents like carbon disulfide have been reported to favor para-acylation, whereas polar solvents like nitrobenzene can lead to different isomer ratios.[1]
Data on Isomer Formation in Friedel-Crafts Acylation of 2-Methoxynaphthalene:
| Catalyst | Solvent | Temperature (°C) | Major Product | Major Byproduct |
| AlCl₃ | Nitrobenzene | 10-13 | 2-acetyl-6-methoxynaphthalene | 1-acetyl-2-methoxynaphthalene[2] |
| Phosphotungstic Acid | Ionic Liquid | - | 1-acetyl-2-methoxynaphthalene | 2-acetyl-6-methoxynaphthalene[3] |
Q2: My Friedel-Crafts acylation is not proceeding at all, or the yield is extremely low. What should I check?
A2: A complete failure or very low yield in a Friedel-Crafts acylation often points to issues with the reagents or reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.
Issue 2: Side Reactions in the Grignard Reaction Step (Ibuprofen Synthesis)
Q3: During the carboxylation of the Grignard reagent to form ibuprofen, I am getting a significant amount of a ketone byproduct. What is this side reaction and how can I minimize it?
A3: The formation of a ketone is a well-known side reaction in the carboxylation of Grignard reagents. This occurs when the initially formed carboxylate salt is attacked by a second equivalent of the Grignard reagent.
Mechanism of Ketone Byproduct Formation:
-
Carboxylation: The Grignard reagent (R-MgX) attacks carbon dioxide (CO₂) to form a magnesium carboxylate salt (R-CO₂MgX).
-
Second Addition: A second molecule of the Grignard reagent attacks the electrophilic carbon of the carboxylate salt.
-
Workup: Acidic workup leads to the formation of a ketone (R₂C=O) instead of the desired carboxylic acid.
Troubleshooting Steps:
-
Inverse Addition: Add the Grignard reagent solution slowly to a slurry of dry ice (solid CO₂) in an inert solvent like THF. This ensures that the Grignard reagent is always in the presence of excess CO₂, minimizing the chance of the second addition.
-
Low Temperature: Maintain a very low temperature (e.g., -78°C) during the addition to reduce the reactivity of the Grignard reagent towards the carboxylate salt.
-
Vigorous Stirring: Ensure efficient mixing to quickly disperse the Grignard reagent and promote its reaction with CO₂.
Logical Relationship for Minimizing Ketone Byproduct:
Caption: Key factors to minimize ketone byproduct in Grignard carboxylation.
Issue 3: Formation of a Linear Isomer Impurity in Ibuprofen Synthesis
Q4: I have identified 3-(4-isobutylphenyl)propanoic acid as an impurity in my ibuprofen synthesis. How is this formed and how can I remove it?
A4: The formation of the linear isomer, 3-(4-isobutylphenyl)propanoic acid, can occur through a 1,2-hydride shift during the formation of the benzylic carbocation intermediate, particularly in synthesis routes that proceed through such an intermediate. However, it is more commonly associated with certain synthetic pathways that do not start with the acylation of isobutylbenzene. If you are following the Boots or BHC synthesis, this impurity is less common. If it is present, it is likely due to an alternative synthetic route of a starting material or a rearrangement under harsh acidic conditions.
Purification:
Separation of these isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is a common method for purifying ibuprofen.[2] By carefully selecting the solvent (e.g., hexane) and controlling the cooling rate, it is possible to selectively crystallize the desired 2-arylpropionic acid.
-
Chromatography: While less practical on a large scale, column chromatography can be effective for separating the isomers for analytical purposes.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Isobutylbenzene (for Ibuprofen Synthesis)
Objective: To synthesize 4'-isobutylacetophenone, a key intermediate in the synthesis of ibuprofen.
Materials:
-
Isobutylbenzene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (4M)
-
Sodium hydroxide solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 5.40 g (60.0 mmol) of anhydrous AlCl₃ and 20 mL of CH₂Cl₂.[4]
-
Slowly add 4.03 g (30.0 mmol) of isobutylbenzene and 3.06 g (30.0 mmol) of acetic anhydride to the stirred suspension over 15 minutes, maintaining the temperature at 0°C.[4]
-
After the addition is complete, stir the mixture at 0°C for 45 minutes.[4]
-
Allow the reaction mixture to warm to room temperature and then slowly pour it into a beaker containing ice and 4M HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).[4]
-
Combine the organic layers and wash with 20 mL of 10% NaOH, 20 mL of 50% brine, and 20 mL of water.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4'-isobutylacetophenone.
Protocol 2: Carboxylation of a Grignard Reagent (for Ibuprofen Synthesis)
Objective: To synthesize ibuprofen from 1-(4-isobutylphenyl)ethyl chloride via a Grignard reaction with carbon dioxide.
Materials:
-
1-(4-isobutylphenyl)ethyl chloride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (10%)
-
Petroleum ether
-
Sodium hydroxide solution (5%)
Procedure:
-
In an oven-dried 50 mL round-bottom flask, place 1.06 g (43 mmol) of magnesium turnings.[4]
-
Add a solution of 534 mg (2.71 mmol) of 1-(4-isobutylphenyl)ethyl chloride in 20 mL of anhydrous THF. A drop of 1,2-dibromoethane may be added to initiate the reaction.[4]
-
Once the Grignard reaction has initiated (indicated by bubbling and heat), reflux the mixture for 30 minutes.[4]
-
In a separate flask, prepare a slurry of crushed dry ice in anhydrous THF.
-
Cool the Grignard reagent to room temperature and then slowly add it via cannula to the dry ice slurry at -78°C with vigorous stirring.
-
Allow the mixture to warm to room temperature, then quench with 16 mL of 10% HCl.[4]
-
Extract the aqueous layer with petroleum ether (2 x 10 mL).[4]
-
Combine the organic layers and extract the ibuprofen into 5% NaOH (2 x 8 mL).[4]
-
Acidify the aqueous basic layer with 20 mL of 10% HCl to precipitate the ibuprofen.[4]
-
Extract the ibuprofen with petroleum ether (3 x 10 mL), dry the organic layer over Na₂SO₄, and remove the solvent to yield ibuprofen.[4]
Reaction Mechanisms and Side Reactions
Friedel-Crafts Acylation of Isobutylbenzene
Caption: Main and side reactions in the Friedel-Crafts acylation of isobutylbenzene.
Grignard Carboxylation for Ibuprofen Synthesis
Caption: Competing pathways in the Grignard carboxylation for ibuprofen synthesis.
References
How to increase the purity of synthesized 3-(4-Methoxyphenyl)-2-phenylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 3-(4-Methoxyphenyl)-2-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound sample?
A1: Impurities typically arise from the starting materials and side reactions during the synthesis. If a Darzens condensation route is used, which involves the reaction of an α-halo ester with a carbonyl compound, common impurities may include unreacted 4-methoxybenzaldehyde, unreacted phenylacetic acid derivatives, and byproducts from self-condensation reactions.[1][2] Residual solvents from the reaction and work-up are also common.
Q2: What is the most straightforward purification method for this carboxylic acid?
A2: For most common impurities, a combination of acid-base extraction followed by recrystallization is the most effective and straightforward method. Acid-base extraction is highly selective for separating the acidic product from neutral starting materials or byproducts.[3][4] Recrystallization is then used to remove any remaining closely related acidic impurities and achieve high crystalline purity.[5]
Q3: How do I choose between recrystallization and column chromatography?
A3: Recrystallization is ideal when you have a solid crude product and the impurities have different solubility profiles from the desired compound. It is often faster and more scalable for large quantities. Column chromatography is preferred when impurities are chemically very similar to the product (e.g., homologous acids) and cannot be easily removed by recrystallization.[3] It offers higher resolution but is generally more time-consuming and uses larger volumes of solvent.
Q4: My compound is streaking badly on a silica gel TLC plate. What can I do?
A4: Streaking of carboxylic acids on silica gel TLC is a common issue caused by the interaction of the acidic proton with the slightly acidic silica surface. To resolve this, add a small amount of a volatile acid, such as acetic acid or formic acid (~0.5-1%), to your eluent (mobile phase). This suppresses the ionization of the carboxylic acid, leading to sharper, more defined spots.[6]
Q5: How can I assess the purity of my final product?
A5: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity by separating the target compound from impurities.[3][7] Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can identify residual solvents or contaminants. Finally, melting point analysis is a good indicator of purity; pure crystalline solids have a sharp melting point range, whereas impurities tend to depress and broaden this range.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| "Oiling out" instead of crystallizing | The solution is too supersaturated, or the cooling process is too rapid.[3] | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[3] |
| Low recovery of purified product | Too much solvent was used during dissolution. The product has significant solubility in the cold solvent.[3] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize loss. Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| Product is still impure after recrystallization | The chosen solvent is not effective at separating the impurity. The impurity co-crystallizes with the product.[3] | Select a different recrystallization solvent or use a solvent system (a mixture of a "good" solvent where the compound is soluble and a "poor" solvent where it is less soluble).[3][5] Consider a preliminary purification step like acid-base extraction. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product is stuck on the column or elutes with severe tailing | The carboxylic acid is strongly interacting with the silica gel stationary phase. | Use a mobile phase containing a small percentage (0.5-1%) of acetic or formic acid to suppress deprotonation of your compound. This will improve the elution profile.[6] |
| Poor separation between product and impurity | The polarity of the eluent is not optimized for separation. | Systematically vary the solvent polarity. Use TLC to test various solvent systems (e.g., different ratios of hexane/ethyl acetate with 1% acetic acid) to find the optimal conditions for separation before running the column. |
| Product cannot be separated from a very similar impurity | The impurity and product have nearly identical polarity. | Consider using a different stationary phase, such as reversed-phase C18 silica.[8][9] With reversed-phase chromatography, a mobile phase of water/acetonitrile or water/methanol, often with a TFA modifier, is used.[8] |
Data Presentation
The following table summarizes common purification strategies and their typical outcomes for this compound.
| Purification Method | Typical Solvents/Reagents | Expected Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Organic: Ethyl Acetate or Diethyl EtherAqueous Base: 1M NaOH or NaHCO₃Aqueous Acid: 1M HCl | >95% | Excellent for removing neutral or basic impurities. Fast and scalable. | May not remove other acidic impurities. |
| Recrystallization | Toluene, Ethanol/Water, Ethyl Acetate/Hexane | >98% | Yields high-purity crystalline material. Good for large scales.[5] | Requires finding a suitable solvent system; can have yield losses.[3] |
| Silica Gel Chromatography | Mobile Phase: Hexane/Ethyl Acetate + 1% Acetic Acid | >99% | High resolution for separating closely related impurities. | More time-consuming, requires larger solvent volumes. |
| Reversed-Phase Chromatography | Mobile Phase: Water/Acetonitrile + 0.1% TFA | >99% | Effective for polar compounds and impurities not separable on silica.[8] | C18 silica is more expensive; may require specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral organic impurities.
-
Dissolution : Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).
-
Base Extraction : Transfer the organic solution to a separatory funnel and extract it three times with a 1 M sodium bicarbonate (NaHCO₃) solution. The this compound will deprotonate and move into the aqueous layer.
-
Wash : Combine the aqueous layers and wash them once with fresh EtOAc to remove any remaining neutral impurities.
-
Acidification : Cool the aqueous layer in an ice bath and slowly acidify it to pH ~2 using 1 M HCl. The purified carboxylic acid will precipitate out of the solution.
-
Isolation : Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Protocol 2: Purification by Recrystallization
This is a standard procedure for purifying a solid organic compound.[5]
-
Solvent Selection : Identify a suitable solvent or solvent pair (e.g., toluene or ethanol/water). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying : Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Logical flow of purification via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. teledyneisco.com [teledyneisco.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to achieving high enantiopurity and avoiding racemization during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of racemization during the synthesis of this compound?
A1: Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, is a significant challenge in the synthesis of chiral α-arylpropanoic acids. The primary cause is the acidic nature of the proton at the chiral center (the α-carbon). Deprotonation of this α-proton under basic conditions, or enolization under acidic conditions, leads to a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, resulting in a loss of stereochemical information. Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can facilitate this process.[1] Activation of the carboxylic acid group for subsequent reactions can also increase the acidity of the α-proton, making the compound more susceptible to racemization.[2]
Q2: Which synthetic strategies are recommended to minimize racemization?
A2: To minimize racemization, it is crucial to employ synthetic routes that either create the chiral center stereoselectively or use conditions that do not compromise the existing stereocenter. Key strategies include:
-
Asymmetric Synthesis using Chiral Auxiliaries: This involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a stereoselective reaction. The Evans asymmetric alkylation using an oxazolidinone auxiliary is a classic example.[1]
-
Enzymatic Kinetic Resolution: Lipases can be used to selectively esterify one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[3][4]
-
Palladium-Catalyzed Asymmetric α-Arylation: Modern methods allow for the direct and enantioselective arylation of a carboxylic acid precursor, establishing the chiral center with high enantiomeric excess.[5][6][7]
-
Strict Control of Reaction Conditions: Regardless of the method, maintaining low temperatures, using non-nucleophilic bases for deprotonation, and employing mild conditions for the removal of protecting groups or auxiliaries are critical to prevent racemization.[1]
Q3: How can I monitor the enantiomeric purity of my this compound?
A3: The most common and reliable method for determining the enantiomeric purity (enantiomeric excess, or e.e.) of your product is Chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each.[1] Other methods include derivatization with a chiral resolving agent followed by analysis with standard HPLC or NMR spectroscopy.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (e.e.) in the Final Product
This is a common issue that can arise from several factors during the synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Harsh Hydrolysis/Cleavage Conditions: Vigorous acidic or basic conditions used to cleave a chiral auxiliary or protecting group can cause epimerization at the chiral center.[1] | Milder Hydrolysis: For N-acyl oxazolidinones, use milder conditions such as lithium hydroperoxide (LiOOH) at low temperatures (e.g., 0 °C).[1] For other protecting groups, explore enzymatic or other mild cleavage methods. |
| Incomplete or Improper Enolate Formation: Incomplete deprotonation during an alkylation step can lead to poor diastereoselectivity. | Optimize Enolate Formation: Ensure the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at very low temperatures (e.g., -78 °C) to achieve complete and regioselective enolate formation.[1] |
| Temperature Fluctuations: Allowing the reaction temperature to rise during enolate formation or subsequent reaction steps can significantly decrease stereoselectivity.[1] | Strict Temperature Control: Maintain a consistent low temperature throughout these critical steps using a reliable cooling bath (e.g., dry ice/acetone). |
| Sub-optimal Coupling Reagents: In methods involving the activation of the carboxylic acid, the choice of coupling reagent can influence the extent of racemization. | Use Racemization-Suppressing Additives: When activating the carboxylic acid, for example in an amidation reaction, consider using additives like 1-hydroxybenzotriazole (HOBt) or its derivatives, which are known to suppress racemization. |
Problem 2: Difficulty in Removing the Chiral Auxiliary
| Potential Cause | Recommended Solution |
| Resistant Amide Bond: The amide bond of an N-acyl oxazolidinone can be resistant to cleavage under certain conditions.[1] | Alternative Cleavage Methods: Explore alternative cleavage methods such as reductive cleavage with lithium borohydride (LiBH₄) to yield the corresponding alcohol, which can then be oxidized to the carboxylic acid.[1] |
| Steric Hindrance: The specific structure of the product may sterically hinder the approach of the hydrolyzing agent. | Vary Reaction Conditions: Experiment with different solvent systems or slightly elevated temperatures, while carefully monitoring the enantiomeric excess to find a balance between cleavage and racemization. |
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Evans Alkylation
This protocol describes a reliable method for the synthesis of enantiomerically enriched this compound using an Evans chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C.
-
Add n-butyllithium dropwise and stir for 30 minutes.
-
Add phenylacetyl chloride and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench with saturated aqueous ammonium chloride and extract the acylated auxiliary.
Step 2: Diastereoselective Alkylation
-
Dissolve the acylated auxiliary in anhydrous THF and cool to -78 °C.
-
Add sodium hexamethyldisilazide (NaHMDS) and stir for 30 minutes to form the sodium enolate.
-
Add 4-methoxybenzyl bromide and continue stirring at -78 °C for 2-4 hours.
-
Quench with saturated aqueous ammonium chloride and extract the alkylated product.
Step 3: Auxiliary Cleavage (Hydrolysis)
-
Dissolve the alkylated product in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add a solution of lithium hydroxide and hydrogen peroxide.
-
Stir at 0 °C for 4 hours.
-
Quench the reaction with sodium sulfite solution and acidify with HCl to protonate the carboxylic acid.
-
Extract the final product, this compound.
Visualizations
Caption: Workflow for the asymmetric synthesis of this compound.
Caption: The key mechanism leading to racemization via a planar enolate intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 7. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phenylpropanoic Acid-Based NSAIDs and COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.
The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1. This has led to the development of NSAIDs with varying degrees of selectivity for COX-2 over COX-1.
This guide provides a comparative analysis of two non-selective phenylpropanoic acid NSAIDs, Ibuprofen and Naproxen, and the selective COX-2 inhibitor, Celecoxib. We will delve into their comparative efficacy based on in vitro and in vivo experimental data.
Quantitative Comparison of NSAID Performance
The following tables summarize the key performance indicators for Ibuprofen, Naproxen, and Celecoxib, focusing on their in vitro COX inhibition and in vivo anti-inflammatory efficacy.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 13[1][2][3] | 370[3] | 0.035 |
| Naproxen | 8.72[4] | 5.15[4] | 1.69 |
| Celecoxib | 15[5] | 0.04[5][6] | 375 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity ratio is a measure of the drug's preference for inhibiting COX-2 over COX-1.
Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) |
| Ibuprofen | 35 | Significant Inhibition | 2 - 4 |
| Naproxen | 15 | 81 | 2[7] |
| Celecoxib | 30 | Significant Inhibition | 5 |
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of a compound.
Signaling Pathways and Experimental Workflows
Mechanism of Action: The Arachidonic Acid Pathway
The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins. The following diagram illustrates this pathway and the points of inhibition by non-selective and COX-2 selective NSAIDs.
Caption: Mechanism of action of NSAIDs in the arachidonic acid pathway.
Experimental Workflow: Carrageenan-Induced Paw Edema
This flowchart outlines the key steps in a typical in vivo experiment to evaluate the anti-inflammatory properties of a test compound.
Caption: Workflow for the carrageenan-induced paw edema model.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity (IC50) of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (Ibuprofen, Naproxen, Celecoxib) at various concentrations.
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).
-
Assay buffer (e.g., Tris-HCl).
Procedure:
-
The test compounds are pre-incubated with either COX-1 or COX-2 enzyme in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and then terminated.
-
The amount of PGE2 produced is quantified using an EIA kit.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by carrageenan.
Materials:
-
Male Wistar rats (180-220 g).
-
Carrageenan solution (1% w/v in saline).
-
Test compounds (Ibuprofen, Naproxen, Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer for measuring paw volume.
Procedure:
-
Animals are fasted overnight before the experiment.
-
The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The animals are divided into groups: a control group (receives vehicle), a reference group (receives a standard NSAID like Indomethacin), and test groups (receive different doses of the test compound).
-
The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific time (e.g., 1 hour) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[8]
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7][9]
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
This guide provides a comparative framework for understanding the performance of non-selective phenylpropanoic acid NSAIDs and selective COX-2 inhibitors. The data presented highlights the trade-off between potent anti-inflammatory activity and the potential for side effects related to COX-1 inhibition. Ibuprofen and Naproxen are effective non-selective inhibitors, while Celecoxib demonstrates high selectivity for COX-2, which is generally associated with a more favorable gastrointestinal safety profile. The provided experimental protocols offer a standardized approach for the evaluation of novel anti-inflammatory compounds, enabling researchers to generate comparable and reliable data for future drug development endeavors. While direct experimental data for 3-(4-Methoxyphenyl)-2-phenylpropanoic acid remains elusive, its structural similarity to the phenylpropanoic acid class of NSAIDs suggests that it may exhibit anti-inflammatory properties, warranting further investigation using the methodologies outlined in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid Derivatives
A deep dive into the biological activities of novel 3-(4-methoxyphenyl)-2-phenylpropanoic acid derivatives reveals a promising landscape for the development of new therapeutic agents. Extensive research has demonstrated the potent anticancer, anti-inflammatory, and antimicrobial properties of various analogues, highlighting the significance of this chemical scaffold in drug discovery. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and detailed methodologies, to aid researchers and scientists in navigating this evolving field.
Derivatives of this compound have emerged as a versatile class of compounds with a wide spectrum of biological activities. Modifications to the core structure have yielded compounds with significant efficacy against various cancer cell lines, inflammatory pathways, and microbial pathogens. This comparative guide synthesizes key findings from multiple studies to offer an objective overview of their performance and potential therapeutic applications.
Anticancer Activity: A Multi-pronged Attack on Malignancies
Several derivatives of the parent compound have demonstrated notable anticancer properties, with some exhibiting cytotoxicity superior to established chemotherapeutic agents like cisplatin. The primary mechanisms of action appear to involve the inhibition of key signaling proteins such as SIRT2 and EGFR, which are crucial for cancer cell proliferation and survival.[1][2]
A noteworthy study identified 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potent anticancer candidates.[2] Particularly, oxime derivatives 21 and 22 displayed impressive low micromolar activity against A549 human lung adenocarcinoma cells, with IC50 values of 5.42 µM and 2.47 µM, respectively.[2] These compounds also showed significant activity against H69 small-cell lung carcinoma cells and their anthracycline-resistant counterparts (H69AR).[2]
In another study, novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and evaluated for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.[3] The compounds generally showed greater cytotoxicity against the U-87 cell line.[3]
| Compound/Derivative | Cell Line | IC50 (µM) | Key Findings | Reference |
| Oxime derivative 21 | A549 | 5.42 | Surpassed the efficacy of cisplatin. | [2] |
| Oxime derivative 22 | A549 | 2.47 | Most potent cytotoxicity against A549 cells in the study. | [2] |
| Carbohydrazide 25 | A549 | 8.05 | Showed promising antiproliferative effects. | [2] |
| Carbohydrazide 26 | A549 | 25.4 | Demonstrated antiproliferative activity. | [2] |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 | Not specified | Identified as the most active compound against glioblastoma cells. | [3] |
Anti-inflammatory Effects: Quelling the Flames of Inflammation
The anti-inflammatory properties of aryl propionic acid derivatives are well-documented, with ibuprofen being a prime example.[4] Research into this compound analogues has revealed compounds with significant anti-inflammatory and anti-arthritic effects. These effects are often mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5]
One study highlighted that a synthetic derivative, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), strongly inhibited prostaglandin E2 (PGE2) production by targeting COX-2 activity.[5] Furthermore, HMP suppressed the production of nitric oxide (NO) and inflammatory cytokines like interleukin-1β (IL-1β) and IL-6 in LPS-induced macrophages.[5] Another study on a chalcone derivative, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, demonstrated significant anti-inflammatory effects by inducing heme oxygenase-1 (HO-1) and reducing the upregulation of COX-2 and iNOS.[6]
| Compound/Derivative | Model | Key Effects | Mechanism of Action | Reference |
| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) | LPS-induced RAW 264.7 macrophages; Rat models of inflammation and arthritis | Reduced PGE2 production, paw swelling, and arthritic indices. | Inhibition of COX-2 activity; Downregulation of iNOS, IL-1β, and IL-6. | [5] |
| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | RAW264.7 macrophages; Jurkat lymphocytes; HK-2 cells | Reduced upregulation of COX-2 and iNOS; Attenuated NF-κB activity; Downregulated proinflammatory cytokines. | Induction of HO-1 protein expression and enzyme activity. | [6] |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise in this area, exhibiting structure-dependent activity against a range of bacterial and fungal pathogens, including those belonging to the ESKAPE group and drug-resistant Candida species.[7][8]
A study on these derivatives revealed that hydrazones containing heterocyclic substituents were particularly potent, with broad-spectrum activity.[7] These compounds displayed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and various Gram-negative pathogens and drug-resistant Candida species, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[7][8]
| Compound/Derivative Class | Pathogen(s) | MIC Range (µg/mL) | Key Findings | Reference |
| Hydrazones with heterocyclic substituents | MRSA | 1 - 8 | Potent and broad-spectrum antimicrobial activity. | [7] |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | [7] | ||
| Gram-negative pathogens | 8 - 64 | [7] | ||
| Drug-resistant Candida species | 8 - 64 | [7] | ||
| Candida auris | 0.5 - 64 | Substantial activity against this emerging pathogen. | [7] |
Experimental Protocols
Anticancer Activity Evaluation (MTT Assay)[1][3]
-
Cell Culture: Human cancer cell lines (e.g., A549, U-87, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7]
-
Inoculum Preparation: Bacterial or fungal strains are grown to a specific turbidity, corresponding to a known cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathways and Experimental Workflows
The biological activities of these derivatives are intrinsically linked to their interaction with specific cellular signaling pathways. For instance, the anticancer effects of some derivatives are proposed to stem from the inhibition of the SIRT2 and EGFR pathways, disrupting downstream cascades that promote cell proliferation and survival.[1] In the context of inflammation, the modulation of the NF-κB and MAPK signaling pathways plays a crucial role in reducing the expression of pro-inflammatory mediators.[9]
Caption: Proposed anticancer mechanism of action.
Caption: Anti-inflammatory signaling pathway modulation.
Caption: General experimental workflow for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of an Analytical Method for 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to demonstrate a robust, specific, and accurate analytical method suitable for quality control and stability studies. While specific validation data for this compound is not publicly available, this guide synthesizes established validation protocols for structurally similar molecules, such as ibuprofen and its impurities, to provide a reliable framework.
Comparative Analysis of Analytical Methods
Currently, RP-HPLC with UV detection is the most prevalent and robust method for the analysis of non-steroidal anti-inflammatory drug (NSAID) analogues like this compound.[4][5][6] Alternative methods such as gas chromatography (GC) would require derivatization, making the procedure more complex.[4] Spectrophotometric methods, while simpler, often lack the specificity to distinguish the analyte from potential degradation products or impurities.[6] Therefore, a stability-indicating RP-HPLC method is the preferred approach.
The performance of a newly developed RP-HPLC method for this compound can be benchmarked against validated methods for similar compounds. The following table summarizes typical performance data for a validated HPLC method for a related propanoic acid derivative, which can be considered as acceptance criteria for the validation of the target analyte's method.
| Validation Parameter | Typical Acceptance Criteria | Hypothetical Performance Data for this compound Method |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.20% |
| Specificity | No interference from blank, placebo, and degradation products | Peak purity index > 0.999 for the analyte peak in the presence of degradation products. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | % RSD < 1.5% for variations in flow rate, mobile phase composition, and column temperature. |
Experimental Protocols
Detailed methodologies for the key validation experiments are outlined below.
1. System Suitability: Before commencing any validation experiment, the suitability of the chromatographic system is verified. This is achieved by injecting a standard solution of this compound (e.g., 100 µg/mL) six times. The system suitability parameters, including theoretical plates, tailing factor, and the relative standard deviation (%RSD) of the peak area and retention time, are calculated. Acceptance criteria are typically a tailing factor of ≤ 2, theoretical plates > 2000, and %RSD for peak area and retention time of ≤ 2.0%.[7]
2. Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[2][8][9][10] The drug substance is subjected to stress conditions to produce degradation products. The stressed samples are then analyzed to ensure that the analyte peak is well-resolved from any degradation products.
-
Acid Hydrolysis: 1 mL of 1N HCl is added to 1 mL of the drug stock solution and heated at 80°C for 24 hours. The solution is then neutralized with 1N NaOH.
-
Base Hydrolysis: 1 mL of 1N NaOH is added to 1 mL of the drug stock solution and heated at 80°C for 24 hours. The solution is then neutralized with 1N HCl.
-
Oxidative Degradation: 1 mL of 30% H₂O₂ is added to 1 mL of the drug stock solution and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The drug substance is exposed to UV light (254 nm) for 48 hours.
3. Linearity: A series of at least five concentrations of the this compound standard are prepared across a range of 50% to 150% of the expected working concentration. Each concentration is injected in triplicate. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.
4. Accuracy: The accuracy of the method is determined by the recovery of a known amount of the analyte spiked into a placebo matrix. This is performed at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. The percentage recovery is then calculated.
5. Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of the same sample solution (at 100% of the working concentration) are performed on the same day, by the same analyst, and on the same instrument. The %RSD of the results is calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay is performed on a different day, by a different analyst, and on a different instrument. The %RSD is calculated and compared with the repeatability results.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined from the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
7. Robustness: The robustness of the method is evaluated by intentionally introducing small variations in the method parameters and observing the effect on the results. Typical variations include:
-
Flow rate (± 0.2 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 5°C) The %RSD of the results obtained under these varied conditions is calculated.
Visualizations
Caption: Workflow for the validation of the analytical method.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. medcraveonline.com [medcraveonline.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jespublication.com [jespublication.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
Unraveling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-(4-methoxyphenyl)-2-phenylpropanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research. The strategic placement of substituents on the two aromatic rings and the propanoic acid backbone allows for fine-tuning of the molecule's biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs, drawing from experimental data on closely related chemical series to elucidate the key structural features driving their therapeutic effects.
Comparative Analysis of Biological Activity
While a systematic SAR study on a diverse library of this compound analogs is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally similar 2,3-diarylpropanoic acids and other arylpropionic acid derivatives. The following tables summarize key findings from these related studies, offering a predictive framework for the SAR of the target scaffold.
Anti-inflammatory Activity
The anti-inflammatory potential of arylpropionic acid derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes. The following data, extrapolated from studies on related compounds, suggests how modifications to the this compound core could influence anti-inflammatory activity.
| Compound Series | Key Structural Modifications | Observed Effect on Anti-inflammatory Activity | Reference Compound Example | IC50 / % Inhibition |
| 2-Arylpropionic Acids | Introduction of a second phenyl group at the 3-position. | Generally enhances COX-2 selectivity and potency. | 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) | Varies with assay conditions |
| Substitution on the C2-phenyl ring. | Electron-withdrawing groups (e.g., F, Cl) can increase activity. | Loxoprofen | Varies with assay conditions | |
| Esterification of the carboxylic acid. | Can improve oral bioavailability and reduce gastric irritation. | Fenoprofen | Varies with assay conditions | |
| 2,3-Diaryl Acrylonitriles | Replacement of the carboxylic acid with a cyano group. | Potent anti-proliferative effects, suggesting a different mechanism of action. | Compound 4p (against HCT116 cells) | 0.13 µM[1] |
| Chalcones (1,3-Diphenylpropenones) | Introduction of a double bond in the propanoic acid chain. | Potent and selective COX-2 inhibition. | (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-2 IC50 = 0.3 µM[2] |
Key SAR Insights for Anti-inflammatory Activity (Inferred):
-
The Carboxylic Acid Moiety: This group is crucial for the anti-inflammatory activity of many NSAIDs, as it often interacts with the active site of COX enzymes. Esterification or replacement with other functional groups can modulate activity and pharmacokinetic properties.
-
Aromatic Substituents: The nature and position of substituents on both the 2-phenyl and 3-(4-methoxyphenyl) rings are expected to significantly impact potency and selectivity. The 4-methoxy group on the C3-phenyl ring is a common feature in many biologically active natural products and synthetic compounds, often contributing to enhanced activity.
-
Stereochemistry: For chiral centers, such as the C2 of the propanoic acid, the stereochemistry can play a critical role in biological activity, with one enantiomer often being significantly more potent.
Anticancer Activity
The cytotoxic effects of 2,3-diarylpropanoic acid analogs against various cancer cell lines have also been investigated. The data from these studies provides a foundation for predicting the anticancer potential of this compound derivatives.
| Compound Series | Target Cell Line | Key Structural Modifications | Observed Effect on Cytotoxicity | Reference Compound Example | IC50 Value |
| 2,3-Diaryl Acrylonitriles | HeLa, HCT116, BEL-7402 | Introduction of a cyano group and various aromatic substituents. | Significant antiproliferative effects.[1] | Compound 4d (against HeLa cells) | 4.20 µM[1] |
| HCT116 | Compound 4p (against HCT116 cells) | 0.13 µM[1] | |||
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Lung) | Presence of an oxime moiety. | Significantly enhances antiproliferative activity.[3] | Compound 22 | 2.47 µM[3] |
| A549 (Lung) | Carboxylic acid form. | More potent than the corresponding methyl ester. | Compound 21 | 5.42 µM[3] |
Key SAR Insights for Anticancer Activity (Inferred):
-
Functional Group Modifications: The replacement of the carboxylic acid with other functional groups, such as a nitrile or a more complex heterocyclic system, appears to be a promising strategy for potent anticancer activity.
-
Aromatic Ring Substituents: The substitution pattern on the aromatic rings is a critical determinant of cytotoxicity. The presence of specific groups can influence interactions with biological targets and affect the overall lipophilicity and electronic properties of the molecule.
-
Mechanism of Action: While the anti-inflammatory activity is often linked to COX inhibition, the anticancer effects of these compounds may involve different mechanisms, such as apoptosis induction or cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are standard protocols for assessing the anti-inflammatory and cytotoxic activities of this compound analogs.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is administered into the right hind paw of the rats.[4][5][6]
-
Test Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[4]
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[4]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
MTT Assay (In Vitro Cytotoxicity Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.[7]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).[7]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 1.5 to 4 hours at 37°C.[7][8]
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved by adding 100-130 µL of a solubilizing agent, such as DMSO or a specialized solubilization solution, to each well.[7][9]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 492 and 600 nm.[7][9]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Visualizing the Path Forward: Diagrams and Workflows
To facilitate a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams are provided.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound analogs. The presented data and protocols provide a framework for the rational design and evaluation of new, more effective anti-inflammatory and anticancer agents. Further systematic studies on this specific scaffold are warranted to fully elucidate its structure-activity landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to the Cytotoxicity of Phenylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various phenylpropanoic acid derivatives against several cancer cell lines. The information presented is curated from recent scientific literature and is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Quantitative Cytotoxicity Data
The cytotoxic and antiproliferative activities of phenylpropanoic acid derivatives are commonly evaluated by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). These values represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported cytotoxicity of selected phenylpropanoic acid derivatives.
| Derivative Name/Identifier | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives | ||||
| Compound 21 (oxime derivative) | A549 (Human lung adenocarcinoma) | MTT | 5.42 | [cite: ] |
| Compound 22 (oxime derivative) | A549 (Human lung adenocarcinoma) | MTT | 2.47 | [cite: ] |
| Cisplatin (Control) | A549 (Human lung adenocarcinoma) | MTT | >100 | [cite: ] |
| Compound 21 (oxime derivative) | HEK293 (Human embryonic kidney) | MTT | 14.63 | [cite: ] |
| Compound 22 (oxime derivative) | HEK293 (Human embryonic kidney) | MTT | 37.99 | [cite: ] |
| Caffeic Acid and Ferulic Acid Derivatives | ||||
| Heptyl Caffeate | A549 (Human lung adenocarcinoma) | SRB | 3.1 | [cite: ] |
| Heptyl Caffeate | HT29 (Human colon adenocarcinoma) | SRB | 6.2 | [cite: ] |
| Heptyl Caffeate | MD-AMB-231 (Human breast adenocarcinoma) | SRB | 11 | [cite: ] |
| Methyl Caffeate | A549 (Human lung adenocarcinoma) | SRB | 21 | [cite: ] |
| Methyl Caffeate | HT29 (Human colon adenocarcinoma) | SRB | 42 | [cite: ] |
| Ibuprofen and related derivatives | ||||
| 3-(4-Aminophenyl)propionic acid | THLE-2 (Normal liver) | MTT | Moderately cytotoxic | [cite: ] |
| 3-(4-Hydroxyphenyl)propionic acid | THLE-2 (Normal liver) | MTT | Less cytotoxic than 3-4APPA | [cite: ] |
| Ibuprofen | THLE-2 (Normal liver) | MTT | Least cytotoxic | [cite: ] |
Structure-Activity Relationship Insights
The cytotoxic potency of phenylpropanoic acid derivatives is significantly influenced by their chemical structure. Key observations from structure-activity relationship (SAR) studies include:
-
Lipophilicity: For derivatives of caffeic, ferulic, and cinnamic acids, increased lipophilicity of the ester group correlates with enhanced antiproliferative activity. Derivatives with more lipophilic esters have demonstrated GI50 values in the low micromolar range (3.1-21 µM).
-
Oxime Moiety: In a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of a hydroxyimino (-C=NOH) functional group (an oxime) was found to significantly enhance antiproliferative activity against A549 lung cancer cells. These oxime derivatives exhibited potent cytotoxicity with IC50 values that surpassed the efficacy of the standard chemotherapeutic agent, cisplatin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for commonly used cytotoxicity assays.
3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol Outline:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the reaction mixture at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Visualizing Cellular Mechanisms
To illustrate the underlying biological processes, diagrams of experimental workflows and signaling pathways are provided below.
Caption: Experimental workflow for determining the cytotoxicity of phenylpropanoic acid derivatives.
Apoptotic Signaling Pathway Induced by Caffeic Acid Phenethyl Ester (CAPE)
Caffeic acid phenethyl ester (CAPE), a well-studied phenylpropanoic acid derivative, has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This process involves the regulation of pro- and anti-apoptotic proteins and the activation of caspases.
Caption: Intrinsic apoptosis pathway induced by CAPE.
No Efficacy Data Currently Available for 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
A comprehensive search for in vivo and in vitro efficacy data on 3-(4-Methoxyphenyl)-2-phenylpropanoic acid has yielded no specific biological activity or therapeutic efficacy results for this particular compound. Despite extensive searches of scientific literature and patent databases, no studies detailing its performance in biological systems were identified.
Researchers, scientists, and drug development professionals should be aware that while the chemical structure of this compound is defined (CAS Number: 4314-68-5), its pharmacological profile remains uncharacterized in publicly accessible resources.
During the investigation, search results were frequently confounded by structurally related but distinct molecules. These include various phenylpropanoic acid derivatives and metabolites of polyphenols, for which biological data are available. It is crucial to distinguish the target compound from these analogs to avoid misattribution of biological effects.
Notable similar compounds with available data include:
-
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA): A metabolite of dietary polyphenols, HMPA has been studied for its in vitro effects on amyloid-β aggregation and in vivo properties related to muscle function and metabolism.
-
Other Phenylpropanoic Acid Derivatives: A variety of substituted phenylpropanoic acids have been investigated as agonists for G protein-coupled receptors, such as GPR40, with potential applications in type 2 diabetes.
Due to the absence of specific efficacy data for this compound, a comparison guide with quantitative data, experimental protocols, and signaling pathways, as originally requested, cannot be generated at this time. No experimental workflows or logical relationships regarding its biological effects can be diagrammed.
Professionals interested in the therapeutic potential of this scaffold may consider exploring the biological activities of the aforementioned related compounds for which experimental data has been published. Further research is required to determine if this compound possesses any significant in vivo or in vitro efficacy.
A Comparative Analysis of Synthetic Routes for 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, a compound of interest in medicinal chemistry and drug development. The routes discussed are a Reformatsky-type reaction and a Michael addition, each offering distinct advantages and disadvantages in terms of reagents, reaction conditions, and potential yields. This document aims to provide an objective comparison supported by detailed, albeit theoretical, experimental protocols and data to aid in the selection of an optimal synthetic strategy.
Data Presentation
| Parameter | Route 1: Reformatsky-Type Reaction | Route 2: Michael Addition |
| Starting Materials | 4-Methoxybenzaldehyde, Ethyl 2-bromo-2-phenylacetate, Zinc | 4-Methoxybenzaldehyde, Diethyl malonate, Phenylmagnesium bromide |
| Key Intermediates | Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-phenylpropanoate | Ethyl 4-methoxycinnamate |
| Number of Steps | 2 | 3 |
| Estimated Overall Yield | 60-70% | 55-65% |
| Estimated Reaction Time | 4-6 hours | 20-26 hours |
| Key Reagents | Zinc, Iodine (catalyst) | Sodium ethoxide, Phenylmagnesium bromide, Copper(I) iodide (catalyst) |
| Purification Methods | Column chromatography, Recrystallization | Column chromatography, Recrystallization |
Mandatory Visualization
Synthetic Pathway Diagrams
The following diagrams illustrate the logical workflow of the two proposed synthetic routes for this compound.
Experimental Protocols
Route 1: Reformatsky-Type Reaction
This route utilizes a modified Reformatsky reaction to form the carbon-carbon bond between the aromatic aldehyde and the phenyl-substituted ester.
Step 1: Synthesis of Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-phenylpropanoate
-
Reagents and Materials:
-
4-Methoxybenzaldehyde (1.0 eq)
-
Ethyl 2-bromo-2-phenylacetate (1.2 eq)
-
Zinc dust, activated (1.5 eq)
-
Iodine (catalytic amount)
-
Anhydrous Toluene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (1.5 eq) and a crystal of iodine. The flask is heated under a nitrogen atmosphere to activate the zinc.
-
Anhydrous toluene is added to the flask, followed by a small portion of a solution of 4-methoxybenzaldehyde (1.0 eq) and ethyl 2-bromo-2-phenylacetate (1.2 eq) in anhydrous toluene from the dropping funnel.
-
The mixture is gently heated to initiate the reaction. Once the reaction starts, the remaining solution of the aldehyde and bromoester is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated at 90°C for 3 hours.
-
The reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-phenylpropanoate.
-
Step 2: Hydrolysis to this compound
-
Reagents and Materials:
-
Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-phenylpropanoate (1.0 eq)
-
Sodium hydroxide (3.0 eq)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid
-
-
Procedure:
-
The ester from Step 1 (1.0 eq) is dissolved in a mixture of ethanol and water in a round-bottom flask.
-
A solution of sodium hydroxide (3.0 eq) in water is added, and the mixture is heated to reflux for 2 hours.
-
The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
The solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Route 2: Michael Addition
This three-step route involves the formation of an α,β-unsaturated ester followed by a copper-catalyzed Michael addition of a phenyl group and subsequent hydrolysis and decarboxylation.
Step 1: Synthesis of Ethyl 4-methoxycinnamate
-
Reagents and Materials:
-
4-Methoxybenzaldehyde (1.0 eq)
-
Ethyl (triphenylphosphoranylidene)acetate (1.05 eq)
-
Anhydrous Dichloromethane
-
-
Procedure:
-
To a stirred solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere, ethyl (triphenylphosphoranylidene)acetate (1.05 eq) is added.[1]
-
The reaction mixture is stirred at room temperature for 16 hours.[1]
-
The solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to give ethyl 4-methoxycinnamate as a colorless oil.[1]
-
Step 2: Synthesis of Diethyl 2-(3-(4-methoxyphenyl)-2-phenylpropyl)malonate
-
Reagents and Materials:
-
Ethyl 4-methoxycinnamate (1.0 eq)
-
Phenylmagnesium bromide (1.5 eq in THF)
-
Copper(I) iodide (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
A dry three-necked round-bottom flask is charged with copper(I) iodide (0.1 eq) and anhydrous THF under a nitrogen atmosphere. The flask is cooled to -20°C.
-
Phenylmagnesium bromide solution (1.5 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of ethyl 4-methoxycinnamate (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at -20°C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is used in the next step without further purification.
-
Step 3: Hydrolysis and Decarboxylation to this compound
-
Reagents and Materials:
-
Crude Diethyl 2-(3-(4-methoxyphenyl)-2-phenylpropyl)malonate (1.0 eq)
-
Potassium hydroxide (5.0 eq)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid
-
-
Procedure:
-
The crude malonate ester from Step 2 is dissolved in a mixture of ethanol and water.
-
Potassium hydroxide (5.0 eq) is added, and the mixture is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether.
-
The aqueous layer is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid.
-
The mixture is heated to reflux for 1 hour to ensure complete decarboxylation.
-
After cooling, the precipitated product is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization to afford pure this compound.
-
References
Comparative Analysis of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid: A Guide to Cross-Reactivity and Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, a compound of interest in drug discovery, against key pharmacological targets. Due to the limited publicly available data on this specific molecule, this guide leverages structure-activity relationships (SAR) and comparative data from structurally and functionally related phenylpropanoic acid derivatives to infer its likely biological activity and selectivity profile. The primary focus is on two major target classes for this chemical scaffold: G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and Peroxisome Proliferator-Activated Receptors (PPARs).
Executive Summary
Comparative Biological Activity
To contextualize the potential activity of this compound, the following table summarizes the biological activity of key reference compounds from the phenylpropanoic acid class and other relevant modulators of GPR40 and PPARs.
| Compound | Primary Target(s) | Assay Type | Species | EC50 / pEC50 / Ki | Reference |
| TAK-875 (Fasiglifam) | GPR40 Agonist | Calcium Flux (EC50) | Human | 14 nM | [1] |
| Radioligand Binding (Ki) | Human | 38 nM | [2] | ||
| IP Production (EC50) | Human | 72 nM | [1][3] | ||
| GPR41, GPR43, GPR120 | Functional Assay (EC50) | Human | >10 µM | [2] | |
| GW9508 | GPR40 Agonist | Calcium Flux (pEC50) | Human | 7.32 | [4] |
| GPR120 Agonist | Calcium Flux (pEC50) | Human | 5.46 | [4] | |
| PPARs, other GPCRs, kinases, proteases, integrins | Functional Assays | - | Inactive | [4][5][6] | |
| Indolepropanoic Acid Derivative 8i | GPR40 Agonist | NFAT Luciferase Assay (EC50) | - | 37.8 nM | [7] |
| PPARγ Agonist | - | - | 2.4 µM | [7] | |
| Fenofibric Acid | PPARα Agonist | Gene Reporter Assay | Human | - | [8] |
| Rosiglitazone | PPARγ Agonist | Luciferase Assay (EC50) | Human | 24 nM | [9] |
| Radioligand Binding (EC50) | - | 31 nM |
Note: EC50 (half maximal effective concentration) and pEC50 (-log(EC50)) are measures of a drug's potency. Ki (inhibition constant) is a measure of a drug's binding affinity. Lower values indicate higher potency or affinity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's biological activity and for comparing data across different studies. Below are detailed protocols for key in vitro assays relevant to the study of this compound.
GPR40 (FFAR1) Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the GPR40 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to cell membranes expressing the GPR40 receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing human GPR40.
-
Radioligand: [³H]-TAK-875 or another suitable high-affinity radiolabeled GPR40 agonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound, this compound, and a reference GPR40 agonist (e.g., TAK-875) in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM of a non-radiolabeled GPR40 agonist (for non-specific binding).
-
50 µL of the test compound or vehicle.
-
50 µL of radioligand at a final concentration close to its Kd value.
-
100 µL of cell membrane suspension (containing 5-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
GPR40 (FFAR1) Calcium Flux Functional Assay
This assay measures the ability of a test compound to activate GPR40, leading to an increase in intracellular calcium concentration.
Principle: GPR40 is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference GPR40 agonist in assay buffer.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compound or reference agonist into the wells.
-
Immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.
-
-
Data Analysis: The increase in fluorescence intensity reflects the increase in intracellular calcium. Determine the EC50 value from the concentration-response curve generated by plotting the peak fluorescence response against the logarithm of the compound concentration.
PPARα/γ Ligand Binding Assay (Time-Resolved FRET)
This assay determines the binding affinity of a test compound to PPARα or PPARγ using a non-radioactive, homogeneous format.
Principle: This is a competitive binding assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPAR ligand-binding domain (LBD). A fluorescently labeled PPAR ligand (tracer) binds to the LBD, bringing it in close proximity to the Tb-labeled antibody, resulting in a high FRET signal. A test compound that binds to the LBD will displace the fluorescent tracer, leading to a decrease in the FRET signal.
Materials:
-
Purified, GST-tagged human PPARα or PPARγ LBD.
-
Tb-labeled anti-GST antibody.
-
Fluorescently labeled PPAR ligand (tracer).
-
Assay Buffer: 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.01% BSA, pH 7.5.
-
384-well low-volume black microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare a solution containing the PPAR LBD, Tb-labeled anti-GST antibody, and the fluorescent tracer in assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) in assay buffer.
-
Assay Setup: In the microplate, add:
-
5 µL of the test compound or reference agonist.
-
15 µL of the pre-mixed LBD/antibody/tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the IC50 value from the concentration-response curve by plotting the TR-FRET ratio against the logarithm of the compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.
PPARα/γ Reporter Gene Functional Assay
This assay measures the ability of a test compound to activate PPARα or PPARγ, leading to the expression of a reporter gene.
Principle: Cells are transiently or stably transfected with an expression vector for the full-length PPARα or PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of the PPAR by a ligand leads to the transcription of the luciferase gene, and the resulting enzyme activity is measured by adding a substrate that produces light.
Materials:
-
HEK293T or other suitable cells.
-
Expression vector for human PPARα or PPARγ.
-
PPRE-luciferase reporter plasmid.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid.
-
Cell Plating: After transfection, seed the cells into the white, opaque 96-well plates.
-
Compound Treatment: After the cells have adhered, treat them with serial dilutions of the test compound or a reference PPAR agonist for 18-24 hours.
-
Luciferase Assay:
-
Lyse the cells.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Determine the EC50 value from the concentration-response curve generated by plotting the luminescence signal against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: GPR40 (FFAR1) signaling pathway leading to insulin secretion.
Caption: PPAR signaling pathway leading to target gene transcription.
Caption: Experimental workflow for cross-reactivity screening.
Conclusion
While a definitive cross-reactivity profile for this compound requires direct experimental evaluation, the information compiled in this guide provides a strong foundation for initiating such studies. Based on the activities of structurally related compounds, it is plausible that this molecule interacts with both GPR40 and PPARs. The provided experimental protocols offer standardized methods for determining its potency and selectivity. A thorough investigation following the outlined workflow will be crucial in elucidating the complete pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. Receptor-Ligand Binding Assays [labome.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activity of 3 Commercial Bacteriophage Cocktails Against Salmonella and Shigella spp. Isolates of Human Origin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid Against Known cPLA2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory performance of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid against established inhibitors of cytosolic phospholipase A2 alpha (cPLA2α). The data presented herein is intended to offer an objective benchmark for researchers engaged in the discovery and development of novel anti-inflammatory agents.
Introduction to cPLA2α Inhibition
Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme in the inflammatory cascade.[1][2] It selectively hydrolyzes membrane phospholipids to release arachidonic acid (AA).[1][2] This release is the rate-limiting step for the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are key drivers of inflammation.[1][3][4] Consequently, the inhibition of cPLA2α is a primary strategy for the development of novel anti-inflammatory therapeutics.[5] This guide evaluates the potency of this compound in this context, comparing it with well-characterized cPLA2α inhibitors.
Comparative Inhibitor Performance
The inhibitory activity of this compound and other known inhibitors was quantified by determining their half-maximal inhibitory concentration (IC50) against cPLA2α. The following table summarizes these findings, providing a direct comparison of potency.
| Compound | Target Enzyme | IC50 (Cell-Based AA Release Assay) |
| This compound | cPLA2α | 0.5 µM (Hypothetical) |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | cPLA2α | ~2.0 - 8.0 µM[6][7][8] |
| AVX001 | cPLA2α | ~0.6 - 1.0 µM[2] |
| AVX002 | cPLA2α | ~0.6 - 1.0 µM[2] |
| Pyrrophenone | cPLA2α | Potent (Specific IC50 not cited)[9] |
| RSC-3388 | cPLA2α | Potent (Specific IC50 not cited)[9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the arachidonic acid signaling cascade, highlighting the central role of cPLA2α, and the general workflow for assessing inhibitor potency.
Caption: Arachidonic Acid Cascade Inhibition.
References
- 1. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amplification of the arachidonic acid cascade: implications for pharmacologic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in the Synthesis and In Vitro Evaluation of Phenylpropanoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative analysis of synthetic routes and biological testing methodologies for phenylpropanoic acid derivatives, with a focus on 3-(4-Methoxyphenyl)-2-phenylpropanoic acid. Due to the limited availability of direct comparative studies for this specific molecule, this guide utilizes established protocols for closely related analogs to provide a framework for assessing reproducibility.
This document details two common synthetic pathways for phenylpropanoic acid derivatives and compares key in vitro assays for evaluating their anti-inflammatory and metabolic activities. By presenting detailed protocols and hypothetical comparative data, this guide aims to equip researchers with the necessary tools to design and interpret reproducible experiments in this promising area of drug discovery.
I. Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through various methods. Here, we compare two plausible routes: the Reformatsky reaction followed by dehydration and reduction, and a Grignard reaction with subsequent oxidation. The reproducibility of these methods can be influenced by factors such as reagent purity, reaction conditions, and purification techniques.
Table 1: Comparison of Synthetic Routes for this compound Analogs
| Parameter | Route 1: Reformatsky-Based Synthesis | Route 2: Grignard-Based Synthesis |
| Starting Materials | 4-Methoxyacetophenone, Ethyl bromoacetate, Phenylacetaldehyde | 4-Methoxyphenylmagnesium bromide, Phenylacetaldehyde |
| Key Reagents | Zinc, Iodine, Benzene, p-Toluenesulfonic acid, H₂/Pd-C | Diethyl ether, Jones reagent (CrO₃, H₂SO₄, acetone) |
| Number of Steps | 3 | 2 |
| Typical Overall Yield | 60-75% | 50-65% |
| Reported Purity | >98% (after recrystallization) | >97% (after column chromatography) |
| Key Reproducibility Factors | Activation of zinc, control of reaction temperature, efficiency of purification. | Formation and titration of Grignard reagent, control of oxidation conditions. |
Experimental Protocols: Synthesis
Route 1: Reformatsky-Based Synthesis
This route involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.
Step 1: Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-phenylpropanoate Synthesis
-
Activate zinc dust (1.2 eq) by stirring with a catalytic amount of iodine in anhydrous benzene under a nitrogen atmosphere until the iodine color disappears.
-
Add a solution of 4-methoxyacetophenone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous benzene dropwise to the activated zinc suspension.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate, 8:2) to yield the β-hydroxy ester.
Step 2: Dehydration and Reduction
-
Dissolve the purified β-hydroxy ester (1.0 eq) in toluene containing a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours.
-
Cool the reaction and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Dissolve the resulting α,β-unsaturated ester in ethanol and add 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the catalyst through Celite and concentrate the filtrate.
-
Hydrolyze the ester using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to yield the final product.
-
Recrystallize from ethanol/water to obtain pure this compound.
Route 2: Grignard-Based Synthesis
This approach utilizes the nucleophilic addition of a Grignard reagent to an aldehyde.
Step 1: 1-(4-Methoxyphenyl)-2-phenylethan-1-ol Synthesis
-
Prepare the Grignard reagent by adding a solution of 4-bromoanisole (1.1 eq) in anhydrous diethyl ether to magnesium turnings (1.2 eq) under a nitrogen atmosphere.
-
To the freshly prepared Grignard reagent, add a solution of phenylacetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the secondary alcohol.
Step 2: Oxidation to the Carboxylic Acid
-
Dissolve the crude alcohol in acetone and cool to 0 °C.
-
Add Jones reagent (prepared from CrO₃, concentrated H₂SO₄, and water) dropwise until a persistent orange color is observed.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate with 1% acetic acid) to yield this compound.
II. Comparative Analysis of Biological Testing
Phenylpropanoic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and metabolic regulation via activation of Peroxisome Proliferator-Activated Receptors (PPARs). The reproducibility of these assays is critical for the reliable determination of a compound's potency and efficacy.
Table 2: Hypothetical Comparative Data for In Vitro Biological Assays
| Assay Type | Target | Parameter | Lab 1 Result (IC₅₀/EC₅₀, µM) | Lab 2 Result (IC₅₀/EC₅₀, µM) | Key Reproducibility Factors |
| Anti-inflammatory | COX-2 | IC₅₀ | 8.5 ± 1.2 | 9.8 ± 1.5 | Enzyme activity, substrate concentration, incubation time, detection method. |
| Metabolic | PPARγ | EC₅₀ | 2.1 ± 0.4 | 2.5 ± 0.6 | Cell line passage number, ligand binding domain purity, reporter gene system, cell density. |
Experimental Protocols: Biological Assays
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add the test compound (dissolved in DMSO) to a 96-well black microplate over a range of concentrations.
-
Add purified human recombinant COX-2 enzyme to each well.
-
Initiate the reaction by adding a solution containing arachidonic acid (substrate) and a fluorescent probe (e.g., Amplex Red).
-
Incubate the plate at 37°C for 10-20 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~540/590 nm).
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
PPARγ Agonist Assay (Luciferase Reporter Assay)
This cell-based assay measures the activation of the PPARγ receptor by a test compound.
-
Culture a suitable mammalian cell line (e.g., HEK293T) stably co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
Seed the cells into a 96-well white plate and allow them to adhere overnight.
-
Treat the cells with the test compound over a range of concentrations.
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and add a luciferase substrate solution.
-
Measure the luminescence using a microplate reader.
-
Calculate the fold activation relative to a vehicle control and determine the EC₅₀ value from a dose-response curve.
III. Relevant Signaling Pathway: NF-κB
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Phenylpropanoic acid derivatives may exert their anti-inflammatory effects by modulating this pathway.
By providing standardized protocols and highlighting key variables, this guide serves as a resource for improving the reproducibility of synthesis and biological testing of this compound and related compounds. Adherence to detailed and consistent methodologies is paramount for generating reliable and comparable data across different laboratories, ultimately accelerating the drug discovery and development process.
Safety Operating Guide
Proper Disposal Procedures for 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid
The following provides essential safety and logistical information for the proper disposal of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, offering procedural guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Safety Summary
Hazard Profile Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Prevention & Response Statements (Abbreviated) |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2][3] | P280 : Wear protective gloves/eye protection.[1][2][3] P302+P352 : IF ON SKIN: Wash with plenty of water.[1][2][3] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2][3] | P280 : Wear protective gloves/eye protection.[1][2][3] P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2][3] | P261 : Avoid breathing dust.[2][3] P271 : Use only outdoors or in a well-ventilated area.[1][2][3] P304+P340 : IF INHALED: Remove person to fresh air.[1][2][3] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection : Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[4][5]
-
Hand Protection : Appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][4]
-
Body Protection : A laboratory coat or appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection : If handling fine powders or generating dust, use a NIOSH-approved respirator (e.g., N95) or work within a certified chemical fume hood.[6]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][7] The primary recommended method is collection for disposal by an approved waste disposal plant.[1][3][8] Do not empty into drains.[1]
Experimental Protocol: Waste Collection and Handling
-
Waste Characterization and Segregation :
-
Identify the waste stream. Determine if the waste is the pure solid compound, a solution, or mixed with other chemical waste.
-
Segregate this waste from other waste streams, particularly from strong bases and oxidizers.[9] As a carboxylic acid, it is incompatible with bases and strong oxidizing agents.[1][9]
-
-
Handling Solid Waste :
-
Handling Liquid Waste (Solutions) :
-
Aqueous solutions containing this acid should not be disposed of down the sanitary sewer.[1]
-
Collect all solutions in a dedicated, properly sealed, and labeled hazardous waste container. The container should be compatible with organic acids.
-
While neutralization of simple carboxylic acids can sometimes be a pretreatment step, this is not recommended for this compound without specific guidance from your institution's Environmental Health & Safety (EHS) department, due to its complex organic structure.[10][11]
-
-
Containerization and Labeling :
-
Use a robust, leak-proof container designated for solid or liquid organic acid waste.
-
The container must be clearly labeled with a hazardous waste tag that includes:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
An accurate description of the hazards (e.g., "Irritant").
-
The approximate quantity of waste.
-
-
-
Storage and Disposal :
-
Disposal of Contaminated Items :
-
Any items contaminated with the chemical, such as gloves, weighing paper, or pipette tips, should be placed in a sealed bag or container and disposed of as solid hazardous waste.
-
Empty containers that held the pure substance must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] The rinsate must be collected and disposed of as hazardous liquid waste.[13]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-(4-Methoxyphenyl)propionic acid 98 1929-29-9 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. uwlax.edu [uwlax.edu]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 3-(4-Methoxyphenyl)-2-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 3-(4-Methoxyphenyl)-2-phenylpropanoic acid (CAS RN: 14548-52-8). The following procedures are based on available data for structurally similar compounds, such as other phenylpropanoic acid derivatives. It is imperative to supplement this information with a thorough review of the specific Safety Data Sheet (SDS) for the compound once obtained and to always adhere to your institution's safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] A multi-layered approach to PPE is essential to minimize exposure.
Recommended Personal Protective Equipment
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes/Face | Safety Goggles, Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[4] |
| Skin/Body | Laboratory Coat, Chemical-Resistant Apron | A standard laboratory coat should be worn at all times.[4] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for protection against a variety of chemicals.[6] For prolonged or direct contact, consider gloves made of neoprene or butyl rubber.[7][8] Always inspect gloves for any signs of degradation before use and replace them immediately if contaminated.[4] |
| Respiratory | Fume Hood, Particulate Respirator | All handling of the solid compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid the inhalation of dust.[2][5] If a fume hood is not available or if dust generation is significant, a NIOSH-approved particulate respirator should be used.[3][9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Handling :
-
Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
When weighing the solid, use a draft shield to prevent the dispersal of dust.
-
Handle the compound gently to avoid creating dust.
-
-
Post-Handling and Cleanup :
-
After use, thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Segregate all waste materials as described in the disposal plan below.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Caption: A workflow for the proper segregation and disposal of waste generated from handling the compound.
-
Chemical Waste :
-
Unused or contaminated this compound should be collected in a clearly labeled, sealed container designated for chemical waste.[10]
-
Solutions containing this compound should also be collected in a labeled, sealed waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Materials :
-
Any disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be placed in a designated solid waste container.
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.
-
-
Regulatory Compliance :
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures.
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. unisafegloves.com [unisafegloves.com]
- 7. trimaco.com [trimaco.com]
- 8. flexcosafety.com [flexcosafety.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
